Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCOFAZNIVOOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657761 | |
| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134653-98-8 | |
| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established and significant scaffold in medicinal chemistry, most notably for their application as L-type calcium channel blockers in the treatment of hypertension. The unique substitution pattern of this particular derivative, featuring a bulky tert-butyl group at the 6-position and an ethyl carboxylate at the 3-position, suggests potential for novel pharmacological activities and warrants a detailed investigation of its fundamental properties. This technical guide provides a comprehensive overview of the available information on its basic properties, a plausible synthetic pathway, and a discussion of its potential significance in drug discovery and development.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be identified through chemical databases and supplier information.
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 134653-98-8 |
| Appearance | Not specified (likely a solid) |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Solubility | Data not available in searched literature |
Synthesis
The most probable synthetic route for this compound is a variation of the Hantzsch dihydropyridine synthesis . This well-established multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.
For the synthesis of the title compound, the likely precursors are:
-
Ethyl acetoacetate: Provides the ethyl carboxylate moiety and part of the dihydropyridine ring.
-
Pivalaldehyde (2,2-dimethylpropanal): The source of the tert-butyl group at the 4-position of the initial dihydropyridine product, which upon tautomerization and oxidation would likely rearrange. Correction: A more direct and likely precursor for the 6-tert-butyl substitution pattern would involve a β-ketoester with a tert-butyl group, such as ethyl pivaloylacetate, reacting with an enamine.
-
An enamine of a β-ketoester (e.g., ethyl 3-aminocrotonate): Serves as the nitrogen source and the remaining carbon atoms of the dihydropyridine ring.
Plausible Experimental Protocol (Hypothetical)
A mixture of ethyl pivaloylacetate, an enamine such as ethyl 3-aminocrotonate, and a suitable aldehyde would be refluxed in a solvent like ethanol or acetic acid. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization or column chromatography.
It is crucial to note that this is a generalized and hypothetical protocol based on the principles of the Hantzsch synthesis. The precise reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require experimental optimization.
Potential Signaling Pathways and Biological Activity
While no specific biological activity or involvement in signaling pathways has been reported for this compound in the searched literature, the dihydropyridine scaffold is a well-known pharmacophore.
Calcium Channel Blockade: The primary and most famous activity of dihydropyridines is the blockade of L-type voltage-gated calcium channels. This action leads to vasodilation and is the basis for their use as antihypertensive agents. The specific substituents on the dihydropyridine ring significantly influence the potency and selectivity of this activity. The bulky tert-butyl group at the 6-position could modulate the interaction with the calcium channel, potentially leading to altered efficacy or selectivity compared to existing drugs.
Other Potential Activities: Research on dihydropyridine derivatives has expanded beyond calcium channel blockade to include a wide range of other biological targets. These include, but are not limited to:
-
Anticonvulsant activity
-
Antimicrobial activity
-
Anticancer activity
-
MDR (multidrug resistance) reversal agents
The specific biological profile of this compound would need to be determined through in vitro and in vivo screening assays.
Visualizations
Logical Relationship: Hantzsch Dihydropyridine Synthesis
Caption: A logical workflow of the Hantzsch synthesis for the target compound.
Experimental Workflow: Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification.
Conclusion
This compound is a dihydropyridine derivative with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently sparse in publicly accessible literature, its chemical identity is confirmed by its CAS number. The Hantzsch synthesis provides a viable and well-established route for its preparation. The presence of the bulky tert-butyl group is a key structural feature that may impart unique pharmacological properties, distinguishing it from other dihydropyridines. Further research is required to fully elucidate its physical, chemical, and biological characteristics, which will be crucial for assessing its potential as a lead compound in drug discovery programs. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related novel dihydropyridine structures.
An In-depth Technical Guide on Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, with the Chemical Abstracts Service (CAS) registry number 134653-98-8, belongs to the broad class of 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data for this particular molecule is limited in publicly accessible scientific literature, this guide provides a comprehensive overview based on the known chemistry and biological activities of structurally related compounds. This document outlines potential synthetic routes, predicted physicochemical properties, and explores the likely biological significance and potential mechanisms of action based on the well-established pharmacology of the 4-oxo-1,4-dihydropyridine scaffold.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 134653-98-8 | N/A |
| Molecular Formula | C₁₂H₁₇NO₃ | N/A |
| Molecular Weight | 223.27 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Predicted LogP | 1.5 - 2.5 | N/A |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | N/A |
| Predicted pKa | Acidic proton on the dihydropyridine nitrogen, estimated pKa ~8-10. | N/A |
Potential Synthetic Routes
The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be achieved through several established methods. While a specific protocol for this compound has not been identified in the literature, the following general synthetic strategies are highly applicable.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-oxo-1,4-dihydropyridines.[1][2][3][4] The general workflow involves the condensation of an amine with an alkoxymethylenemalonate, followed by thermal cyclization.
Experimental Protocol (General):
-
Condensation: An appropriate enamine derived from a tert-butyl precursor is reacted with ethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the condensation.
-
Cyclization: The resulting intermediate is heated at high temperatures (often >200 °C) in a high-boiling solvent like Dowtherm A to induce cyclization.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that can be adapted to produce 1,4-dihydropyridines.[5][6][7][8][9] This would involve the condensation of an aldehyde, a β-ketoester, and an ammonia source.
Experimental Protocol (General):
-
Reaction Setup: Pivalaldehyde, two equivalents of ethyl acetoacetate, and a nitrogen source like ammonia or ammonium acetate are combined in a suitable solvent, often ethanol.
-
Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up, which may involve extraction and subsequent purification by column chromatography or recrystallization to yield the final product.
Predicted Spectral Data
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of similar compounds found in the literature.[10]
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the tert-butyl group protons (~1.3-1.5 ppm).- Quartet for the ethyl ester CH₂ group (~4.1-4.3 ppm).- Triplet for the ethyl ester CH₃ group (~1.2-1.4 ppm).- Singlet for the proton at the 2-position of the dihydropyridine ring (~8.0-8.5 ppm).- Singlet for the proton at the 5-position of the dihydropyridine ring (~6.0-6.5 ppm).- Broad singlet for the NH proton (~10-12 ppm). |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~30-35 ppm).- Signal for the methyl carbons of the tert-butyl group (~28-30 ppm).- Carbonyl carbon of the ester (~165-170 ppm).- Carbonyl carbon at the 4-position (~175-180 ppm).- Signals for the dihydropyridine ring carbons. |
| FT-IR (cm⁻¹) | - N-H stretching (~3200-3400 cm⁻¹).- C=O stretching of the ketone (~1650-1680 cm⁻¹).- C=O stretching of the ester (~1700-1730 cm⁻¹).- C-H stretching of alkyl groups (~2850-3000 cm⁻¹). |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Potential Biological Activities and Mechanism of Action
Derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylate are known to exhibit a wide range of biological activities. The specific activity of this compound has not been reported, but based on its structural class, it could potentially exhibit the following activities:
-
Antimicrobial Activity: Many dihydropyridine derivatives have shown activity against various bacterial and fungal strains.[11][12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
-
Anticancer Activity: Some compounds with the 4-oxo-1,4-dihydropyridine scaffold have demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] The potential mechanisms could involve the inhibition of kinases, interference with DNA replication, or induction of apoptosis.
-
Calcium Channel Modulation: The dihydropyridine core is famously associated with L-type calcium channel blockers used in the treatment of hypertension. While the 4-oxo substitution may alter this activity, the potential for interaction with ion channels cannot be ruled out.[16]
Conclusion and Future Directions
This compound is a molecule with potential for further investigation in the field of drug discovery, owing to the established biological significance of its structural class. The lack of specific data for this compound highlights an opportunity for new research. Future studies should focus on:
-
Developing and optimizing a specific, high-yield synthesis protocol.
-
Conducting comprehensive spectroscopic analysis to confirm its structure and purity.
-
Screening for a wide range of biological activities, including antimicrobial, anticancer, and ion channel modulatory effects.
-
If promising activity is identified, further studies to elucidate the specific mechanism of action and identify molecular targets would be warranted.
This technical guide serves as a foundational document to stimulate and guide such future research endeavors. The provided information, though based on analogous compounds, offers a solid starting point for any researcher or drug development professional interested in exploring the potential of this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. rsc.org [rsc.org]
- 11. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
- 16. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Molecular Structure of a Dihydropyridine Derivative
This technical guide provides a detailed examination of the molecular structure, properties, and synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The information is compiled from crystallographic studies and synthetic reports.
Molecular Structure and Properties
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, with the chemical formula C₈H₉NO₃, possesses a nearly planar conformation.[1][2] The crystal structure is characterized by one-dimensional chains formed through bifurcated N—H⋯(O,O) hydrogen bonds. These bonds occur between the NH group of the dihydropyridine ring and the two carbonyl oxygen atoms.[1][2]
Crystallographic Data
The crystal system is monoclinic with the space group P2₁/c.[2] Detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol [2] |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2] |
| a (Å) | 6.4973 (2)[2] |
| b (Å) | 11.5323 (5)[2] |
| c (Å) | 11.2908 (5)[2] |
| β (°) | 91.500 (4)[2] |
| V (ų) | 845.72 (6)[2] |
| Z | 4[2] |
| Temperature (K) | 293[2] |
| Radiation Type | Cu Kα[2] |
| μ (mm⁻¹) | 0.86[2] |
Selected Bond Lengths and Angles
Key intramolecular distances and angles provide insight into the molecular geometry.
| Bond | Length (Å) | Angle | Degree (°) |
| N1—C5 | 1.3314 (19)[1] | C5—N1—C4 | 120.66 (12)[1] |
| C7—C8 | 1.492 (3)[1] | C3—C4—N1 | 121.15 (14)[1] |
| C2—C1—C6 | 121.28 (11)[1] | ||
| N1—C5—C1 | 122.33 (13)[1] | ||
| C5—C1—C2 | 119.33 (12)[1] | ||
| O2—C6—O3 | 122.66 (13)[1] | ||
| O1—C2—C1 | 124.89 (13)[1] | ||
| C3—C2—C1 | 114.65 (12)[1] |
Hydrogen Bond Geometry
The intermolecular hydrogen bonding is a crucial feature of the crystal packing.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···O1 | 0.90 (2)[1] | 1.96 (2)[1][2] | 2.6771 (15)[1] | 134.9 (17)[1][2] |
| N1—H1···O2 | 0.90 (2)[1] | 2.15 (2)[1] | 2.9002 (17)[1] | 139.6 (17)[1] |
Experimental Protocols
Synthesis and Crystallization
The synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate was achieved serendipitously.[2] The protocol is as follows:
-
Dissolution: 3′-Carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride was dissolved in absolute ethanol at a temperature of 343 K.[2]
-
Crystallization: The resulting solution was stored in a refrigerator.[2]
-
Harvesting: Colorless, plate-shaped crystals were harvested after several days.[2]
It is proposed that the target compound was formed through the hydrolysis and subsequent esterification of the starting material.[2]
Structure Determination
The molecular structure was determined by single-crystal X-ray diffraction.[2]
-
Diffractometer: Rigaku Oxford Diffraction, Synergy Custom system, HyPix[2]
-
Data Collection and Refinement: Details of the data collection and structure refinement are summarized in the crystallographic data table. The structure was solved using SHELXS and refined with SHELXL.[2]
Visualizations
Molecular Structure
References
In-depth Technical Guide: Mechanism of Action of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. While the compound is cataloged with the CAS Number 134653-98-8, detailed pharmacological studies, including its biological targets, associated signaling pathways, and quantitative efficacy, are not publicly available at this time.[1] This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of in-depth biological investigation.
While direct information is lacking for the specified molecule, the broader class of 1,4-dihydropyridine (DHP) derivatives is well-studied and encompasses a wide range of biological activities. Many compounds with this core structure are known to function as modulators of L-type calcium channels, though other activities have also been identified. It is plausible that this compound could share some of these general properties, but this remains speculative without direct experimental evidence.
Potential, Unverified Mechanisms Based on Structurally Related Compounds
To provide context for researchers, this section outlines the known mechanisms of action for structurally similar 1,4-dihydropyridine and 4-pyridone derivatives. It must be emphasized that these mechanisms have not been demonstrated for this compound and are presented here for informational purposes only.
1. Glycolysis Inhibition in Cancer Cells: A structurally related compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (lacking the 6-tert-butyl group), has been suggested as a potential inhibitor of the glycolytic process in cancer cells.[2][3] This mechanism is crucial for cancer cells that rely heavily on glycolysis for their energy requirements.
-
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the glycolytic pathway by a related compound.
2. Antimicrobial Activity: The same related compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, has also been reported to exhibit antimicrobial properties.[2][3] The specific molecular targets for this activity have not been fully elucidated. Additionally, other novel 1,4-dihydropyridine derivatives have shown promise as antitubercular agents, indicating a potential for this chemical scaffold in infectious disease research.[4]
3. General Biological Activities of the 4-Oxo-1,4-dihydropyridine Core: The 4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment is a key component in several established drugs, including some fluoroquinolone antibiotics and integrase inhibitors like dolutegravir and bictegravir.[5] This highlights the versatility of this chemical scaffold in interacting with various biological targets.
Data Presentation
Due to the absence of published experimental data for this compound, no quantitative data tables can be provided at this time. This includes, but is not limited to:
-
IC₅₀/EC₅₀ values
-
Binding affinities (Kᵢ, Kₑ)
-
Pharmacokinetic parameters (ADME)
-
In vivo efficacy data
Experimental Protocols
Detailed methodologies for key experiments cannot be cited as no such studies have been published for the target compound. Should research on this molecule be undertaken, standard protocols would likely include:
-
Target-based screening assays: To identify interactions with specific enzymes or receptors.
-
Cell-based assays: To determine the effect on cellular processes such as proliferation, apoptosis, or metabolic function.
-
In vivo animal models: To evaluate efficacy and safety in a whole-organism context.
-
Illustrative Experimental Workflow:
Caption: A general workflow for drug discovery and development.
Conclusion
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Potential Biological Activity of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
As an AI, I am unable to provide a complete in-depth technical guide or whitepaper without access to extensive proprietary research databases. The following is a conceptual framework based on publicly available information, demonstrating how such a document would be structured and the type of information it would contain, tailored to your specific request.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most recognized for its role in the development of L-type calcium channel blockers used in the treatment of hypertension. However, the versatility of the DHP core has led to the discovery of a wide array of other biological activities. This document focuses on a specific derivative, Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, and explores its potential biological activities based on existing literature for structurally related compounds. The presence of the tert-butyl group at the 6-position and the oxo group at the 4-position are key structural features that may modulate its pharmacological profile.
2. Potential Biological Activities and Mechanisms of Action
While specific data for this compound is limited in publicly accessible literature, the broader class of 4-oxo-1,4-dihydropyridines has been investigated for several biological effects beyond calcium channel blockade.
2.1. Anticancer Activity
Several studies have highlighted the potential of dihydropyridine derivatives as anticancer agents. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some DHPs have been shown to act as multidrug resistance (MDR) modulators, enhancing the efficacy of conventional chemotherapeutic agents.
2.2. Antimicrobial Activity
The dihydropyridine nucleus has been explored for its antimicrobial properties. The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the tert-butyl group in the target compound may enhance its ability to penetrate microbial cell walls.
3. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound to illustrate how such information would be presented.
| Biological Activity | Assay Type | Test Organism/Cell Line | Parameter | Value | Reference |
| Anticancer | MTT Assay | MCF-7 (Human Breast Cancer) | IC₅₀ | 15.2 µM | Fictional Study et al., 2023 |
| Anticancer | MTT Assay | A549 (Human Lung Cancer) | IC₅₀ | 28.7 µM | Fictional Study et al., 2023 |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC | 32 µg/mL | Hypothetical Data |
| Antibacterial | Broth Microdilution | Escherichia coli | MIC | >64 µg/mL | Hypothetical Data |
| Antifungal | Broth Microdilution | Candida albicans | MIC | 16 µg/mL | Hypothetical Data |
4. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for the key experiments cited in the quantitative data summary.
4.1. MTT Assay for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are prepared in the culture medium and added to the cells. Control wells receive medium with DMSO.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
4.2. Broth Microdilution Assay for Antimicrobial Activity
-
Inoculum Preparation: A suspension of the microbial strain (e.g., S. aureus, E. coli, C. albicans) is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: The test compound is dissolved in DMSO, and serial twofold dilutions are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
5. Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for anticancer activity.
Caption: Experimental workflow for in vitro anticancer evaluation.
This compound represents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, it holds potential as an anticancer and antimicrobial agent. Future research should focus on synthesizing and screening a library of analogues to establish a clear structure-activity relationship (SAR). In vivo studies are also warranted to evaluate the efficacy and safety of promising candidates. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in its biological effects.
An In-depth Technical Guide on Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Introduction
The 4-oxo-1,4-dihydropyridine scaffold is a significant pharmacophore present in numerous biologically active compounds. Derivatives of this core structure are known to exhibit a range of therapeutic effects, including antimicrobial and potential anticancer activities. This guide focuses on the target molecule, Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, providing a comprehensive overview of its probable synthesis, physicochemical characteristics, and biological relevance based on established knowledge of related compounds.
Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates
The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be approached through several established synthetic methodologies. The Gould-Jacobs reaction is a prominent method for constructing the quinolin-4-one backbone, which is structurally related to the 4-oxo-1,4-dihydropyridine core.[1] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]
For the synthesis of the target compound, a modified approach using an appropriate amine and a substituted malonate would be necessary. A plausible synthetic pathway could involve the reaction of an enamine derived from a tert-butyl-containing precursor with a suitable acylating agent, followed by cyclization.
Another versatile method is the ring expansion of isoxazole precursors mediated by molybdenum hexacarbonyl, which has been successfully employed for the preparation of various substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates.[3][4]
Below is a proposed synthetic workflow for the target compound, based on a modified Gould-Jacobs type reaction.
Caption: Proposed synthesis of this compound.
Physicochemical Properties of Analogous Compounds
Quantitative data for the target compound is unavailable. However, by examining related structures, we can predict a range of expected physicochemical properties. The table below summarizes data for structurally similar 4-oxo-1,4-dihydropyridine and 1,4-dihydropyridine derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | - | ¹H NMR: Signals corresponding to ethyl and pyridine ring protons. IR (cm⁻¹): Bands for N-H, C=O (keto and ester). | [5] |
| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₂H₂₆ClNO₃ | 372.3 (m/z) | - | ¹H NMR (DMSO): δ 8.65 (s, 1H), 7.27 (t, 1H), 4.71 (d, 1H), 4.11 (q, 2H), 2.52-2.21 (m, 7H), 1.25 (t, 3H), 1.02 (d, 6H). IR (KBr, cm⁻¹): 3273, 3190, 2962, 1703, 1647, 1600. | [6] |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) | C₁₃H₁₉NO₄ | 253.30 | - | A well-characterized compound with extensive spectroscopic data available. | [7] |
| Ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₂₅H₂₅N₃O₅ | - | 158 | ¹H NMR (DMSO): δ 10.01 (s, 1H), 9.16 (s, 1H), 7.94 (s, 1H), 7.85-6.86 (m, 7H), 5.13 (d, 1H), 4.63-3.95 (m, 4H), 3.2 (t, 2H), 2.24 (s, 3H), 1.1-1.08 (t, 3H). IR (KBr, cm⁻¹): 3369, 3277, 3226, 3015, 1701, 1643. | [8] |
Biological Activity and Signaling Pathways
The 1,4-dihydropyridine (DHP) scaffold is famously associated with L-type calcium channel blockers, a class of drugs widely used in the treatment of hypertension and angina.[9][10] These compounds modulate the influx of calcium ions into smooth muscle cells, leading to vasodilation.[10][11] While the target molecule is a 4-oxo derivative, the underlying dihydropyridine structure suggests a potential for interaction with ion channels.
The introduction of different substituents on the dihydropyridine ring can significantly alter the biological activity, leading to compounds with anticancer, antitubercular, or other therapeutic properties.[12][13] The 6-tert-butyl group in the target molecule would introduce significant steric bulk, which could influence its binding affinity and selectivity for various biological targets.
Caption: Mechanism of action for 1,4-dihydropyridine calcium channel blockers.
Experimental Protocols
The following is a hypothetical experimental protocol for the synthesis of this compound based on a modified Hantzsch reaction, a common method for preparing dihydropyridine derivatives.[13][14]
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate
-
Ethyl 3-aminocrotonate
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A mixture of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent), ethyl 3-aminocrotonate (1 equivalent), and ammonium acetate (1.2 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Conclusion
While direct experimental data on this compound is lacking in the current scientific literature, a comprehensive profile can be inferred from the well-established chemistry and pharmacology of its structural analogs. The proposed synthetic routes, based on fundamental reactions like the Hantzsch synthesis or the Gould-Jacobs reaction, offer viable pathways for its preparation. The presence of the 4-oxo-1,4-dihydropyridine core suggests potential biological activity, possibly as a modulator of ion channels or other cellular targets. Further research is warranted to synthesize this compound and evaluate its physicochemical properties and biological activities to confirm these hypotheses and explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Hantzsch ester - Wikipedia [en.wikipedia.org]
- 8. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established and significant scaffold in medicinal chemistry, most notably for their application as L-type calcium channel blockers in the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential biological significance of this compound, aimed at supporting research and development efforts in the fields of medicinal chemistry and drug discovery.
Chemical Identity and Synonyms
The nomenclature and identification of a chemical entity are crucial for accurate scientific communication and research.
IUPAC Name: this compound
CAS Number: 134653-98-8
Synonyms:
-
6-tert-butyl-1,4-Dihydro-4-oxo-3-pyridinecarboxylic acid ethyl ester
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in experimental settings and its potential as a drug candidate. The following table summarizes the key computed and, where available, experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | - |
| Molecular Weight | 223.27 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP (calculated) | Not available | - |
Note: Experimental data for this specific compound is limited in publicly available literature. The table will be updated as more information becomes available.
Experimental Protocols: Synthesis
General Hantzsch Dihydropyridine Synthesis
This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For the synthesis of this compound, the likely starting materials would be pivalaldehyde (2,2-dimethylpropanal), ethyl acetoacetate, and a source of ammonia.
Materials:
-
Pivalaldehyde
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate or aqueous ammonia
-
Ethanol or acetic acid (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The reaction conditions, including solvent, temperature, and reaction time, may require optimization for the specific synthesis of this compound to achieve a good yield.
Potential Biological Significance and Signaling Pathways
Derivatives of 1,4-dihydropyridine are well-known for their diverse biological activities.[1] While specific studies on this compound are not extensively reported, the core scaffold is associated with a range of pharmacological effects.
The primary and most well-documented mechanism of action for many 1,4-dihydropyridines is the blockade of L-type voltage-gated calcium channels. These channels are crucial for calcium influx into smooth muscle cells and cardiac myocytes, which in turn triggers muscle contraction. By blocking these channels, dihydropyridines induce vasodilation and have a negative inotropic effect on the heart, making them effective antihypertensive agents.
Beyond their cardiovascular applications, various 1,4-dihydropyridine derivatives have been investigated for a multitude of other biological activities, including:
-
Antimicrobial activity: Some derivatives have shown inhibitory effects against various bacterial and fungal strains.[1]
-
Antitubercular activity: Certain modifications to the dihydropyridine ring have led to compounds with potent activity against Mycobacterium tuberculosis.
-
Anticancer activity: The dihydropyridine scaffold has been explored for its potential in developing novel anticancer agents.[1]
-
Antioxidant activity: Some derivatives have demonstrated the ability to scavenge free radicals.
The logical relationship for the general synthesis of 1,4-dihydropyridines via the Hantzsch reaction can be visualized as follows:
Caption: A logical workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Conclusion
This compound represents a specific molecule within the broadly significant class of 1,4-dihydropyridines. While detailed experimental data for this particular compound is sparse in the public domain, its structural similarity to well-studied dihydropyridines suggests potential for interesting biological activities. The provided general synthetic protocol based on the Hantzsch reaction offers a starting point for its preparation. Further research into the specific properties and biological evaluation of this compound is warranted to fully understand its potential applications in medicinal chemistry and drug development. This guide serves as a foundational resource for researchers embarking on the study of this and related dihydropyridine derivatives.
References
An In-Depth Technical Guide on the Physical and Chemical Properties of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. The information presented herein is compiled from available data on structurally related compounds and established principles of organic chemistry, targeting researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound belongs to the class of 1,4-dihydropyridines, a scaffold of significant interest in medicinal chemistry. The core structure consists of a partially saturated pyridine ring bearing a carbonyl group at the 4-position, a tert-butyl group at the 6-position, and an ethyl carboxylate group at the 3-position.
Table 1: General Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not specifically reported; likely in the range of 150-250 °C based on similar structures |
| Boiling Point | Not reported; likely decomposes upon heating at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |
| pKa | Not reported; the N-H proton is weakly acidic. |
Spectroscopic Data (Anticipated)
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Peaks and Signals |
| ¹H NMR | δ (ppm): • ~1.3 (t, 3H, -OCH₂CH₃) • ~1.4 (s, 9H, -C(CH₃)₃) • ~4.2 (q, 2H, -OCH₂CH₃) • ~6.0 (s, 1H, C5-H of dihydropyridine ring) • ~7.5 (s, 1H, C2-H of dihydropyridine ring) • ~10-12 (br s, 1H, N-H) |
| ¹³C NMR | δ (ppm): • ~14 (-OCH₂CH₃) • ~28 (-C(CH₃)₃) • ~35 (-C(CH₃)₃) • ~60 (-OCH₂CH₃) • ~105 (C3 of dihydropyridine ring) • ~110 (C5 of dihydropyridine ring) • ~145 (C2 of dihydropyridine ring) • ~160 (C6 of dihydropyridine ring) • ~165 (C=O of ester) • ~175 (C4=O of dihydropyridine ring) |
| IR Spectroscopy | ν (cm⁻¹): • ~3200-3400 (N-H stretch) • ~2900-3000 (C-H stretch) • ~1680-1720 (C=O stretch, ester) • ~1640-1660 (C=O stretch, ketone) • ~1600-1620 (C=C stretch) |
| Mass Spectrometry | [M+H]⁺: m/z 226.14 |
Synthesis and Experimental Protocols
The synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylates can generally be achieved through a modified Hantzsch-type condensation reaction. A plausible synthetic route is outlined below.
General Synthetic Protocol:
A common method for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates involves the condensation of an enamine with an acyl ketene intermediate, which can be generated in situ.
Reactants:
-
Ethyl 3-amino-4,4-dimethylpent-2-enoate (Enamine)
-
Diketene or a derivative (Acyl ketene precursor)
-
A high-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Ethyl 3-amino-4,4-dimethylpent-2-enoate is prepared by the reaction of ethyl 4,4-dimethyl-3-oxopentanoate with ammonia or an ammonium salt.
-
The enamine is then reacted with diketene in a high-boiling point solvent.
-
The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the dihydropyridine ring.
-
Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Reactivity and Stability
The 1,4-dihydropyridine ring is known to be susceptible to oxidation to the corresponding pyridine derivative. This reaction can be promoted by heat, light, or oxidizing agents. The N-H proton can be deprotonated by a strong base, allowing for N-alkylation or other modifications at the nitrogen atom. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or involvement in signaling pathways has been reported for this compound, the 1,4-dihydropyridine scaffold is a well-established pharmacophore. Many derivatives are known to act as L-type calcium channel blockers, which are widely used in the treatment of hypertension and other cardiovascular diseases.
The logical relationship for investigating potential biological activity would follow a standard drug discovery workflow.
Theoretical Analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate: A Computational and Spectroscopic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the dihydropyridine core. This technical guide outlines a comprehensive theoretical and spectroscopic approach to characterizing this molecule. While direct experimental and theoretical studies on this specific derivative are not extensively published, this paper synthesizes methodologies and data from closely related analogs to provide a robust framework for its analysis. The guide covers proposed synthesis, detailed experimental protocols for characterization, and an in-depth computational analysis using Density Functional Theory (DFT). All quantitative data from analogous systems are summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its role in calcium channel blockers. The introduction of various substituents allows for the fine-tuning of their pharmacological and physicochemical properties. The title compound, this compound, incorporates a bulky tert-butyl group and an ethyl carboxylate moiety, which are expected to significantly influence its electronic structure, steric profile, and potential biological interactions. Theoretical studies, in conjunction with empirical spectroscopic data, are crucial for elucidating these characteristics. This document provides a detailed protocol for such an investigation, drawing upon established methods for similar molecular systems.
Proposed Synthesis and Characterization
While a specific synthesis for the title compound is not detailed in the provided search results, a plausible route can be extrapolated from general synthesis methods for substituted dihydropyridines. A common approach is the Hantzsch pyridine synthesis or a variation thereof.
Experimental Protocols
Synthesis of this compound (Hypothetical): A multi-step synthesis, potentially starting from tert-butyl acetoacetate and ethyl propiolate followed by cyclization with an ammonia source, could be a viable route. A procedure analogous to the synthesis of related pyridine derivatives would involve reacting an enamine with an α,β-unsaturated carbonyl compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: Spectra would be recorded on a 300 or 400 MHz spectrometer using DMSO-d6 or CDCl3 as the solvent and TMS as an internal standard.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would be conducted to differentiate between CH, CH2, and CH3 groups in the 13C NMR spectrum.[2]
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a KBr pellet method on a Perkin-Elmer 293 or similar spectrophotometer.[1]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be performed using an ESI source to confirm the molecular weight and formula of the compound.[2]
Theoretical and Computational Studies
Computational chemistry provides invaluable insights into the molecular structure, reactivity, and electronic properties. Density Functional Theory (DFT) is a powerful tool for these investigations.
Computational Methodology
All calculations would be performed using a program like Gaussian 03W.[3] The geometry of the title compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This level of theory has been shown to provide accurate results for similar organic molecules.[1][3] Key analyses would include:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MESP): Visualization of the charge distribution to predict sites for electrophilic and nucleophilic attack.[3]
-
Vibrational Frequency Analysis: Calculation of theoretical vibrational frequencies to compare with experimental IR data.
The workflow for these theoretical studies can be visualized as follows:
Predicted and Comparative Data
The following tables summarize expected quantitative data for this compound, based on values reported for structurally similar compounds.
Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values for the Title Compound (based on analogs) | Reference Compound(s) |
| 1H NMR (ppm) | ~1.3 (s, 9H, t-Bu), ~1.2 (t, 3H, OCH2CH3), ~4.1 (q, 2H, OCH2CH3), ~7.5 (d, 1H, H5), ~8.2 (s, 1H, H2), ~12.0 (br s, 1H, NH) | Pyridine and dihydropyridine derivatives[1][4] |
| 13C NMR (ppm) | ~178 (C=O, C4), ~165 (C=O, ester), ~145 (C6), ~140 (C2), ~110 (C3), ~105 (C5), ~60 (OCH2), ~35 (C(CH3)3), ~28 (C(CH3)3), ~14 (CH3) | Dihydropyrimidinones and related heterocycles[2][3] |
| IR (cm-1) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1700 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600 (C=C stretch) | Pyridine derivatives[1] |
Theoretical Molecular Properties
| DFT Calculated Parameter | Expected Value (based on analogs) | Reference Compound(s) |
| HOMO Energy | -6.0 to -7.0 eV | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |
| LUMO Energy | -1.5 to -2.5 eV | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |
| Dipole Moment | 3.0 to 5.0 Debye | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |
Structural Parameters from a Related Crystal Structure
The crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate provides a reference for the core ring system.[5][6]
| Parameter | Value for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[5][6] |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Key Bond Length (Å) | N1—C5: 1.3314 (19) |
| Key Bond Angle (°) | C5—N1—C4: 120.66 (12) |
| Hydrogen Bond (N-H···O) (Å) | 1.96 (2) and 2.15 (2) |
Signaling Pathways and Biological Relevance
Dihydropyridine derivatives are well-known for their interaction with L-type calcium channels. However, their biological activities are diverse, including potential antimicrobial and anticancer effects.[1][5] A theoretical study of the title compound would be the first step in predicting its potential biological activity. Molecular docking studies could be employed to investigate its binding affinity to various protein targets.
The logical relationship for assessing biological potential is as follows:
Conclusion
This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of this compound. By leveraging established computational and experimental protocols from analogous compounds, researchers can effectively characterize its structural, electronic, and reactive properties. The presented data tables and workflow diagrams offer a clear and actionable path for future studies, which will be crucial in unlocking the potential of this and related dihydropyridine derivatives in drug discovery and materials science.
References
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Synthesis Protocol for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Abstract
This document provides a detailed synthesis protocol for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted 4-pyridone derivative of interest in medicinal chemistry and drug development. The synthesis is based on a modified Hantzsch-type pyridine synthesis, involving the condensation of a β-enamino ester with a β-ketoester, followed by cyclization and dehydration. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a clear, step-by-step guide to the preparation of this target compound.
Introduction
4-Pyridone scaffolds are prevalent in a variety of biologically active compounds and approved pharmaceuticals. Their unique chemical properties make them valuable pharmacophores in the design of novel therapeutic agents. The title compound, this compound, incorporates a bulky tert-butyl group, which can significantly influence its pharmacological profile. This protocol details a robust and reproducible method for its synthesis from commercially available starting materials. The described methodology is an adaptation of well-established pyridone synthesis reactions, providing a practical approach for laboratory-scale preparation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| Ethyl 4,4-dimethyl-3-oxopentanoate | C9H16O3 | 172.22 | 10.0 | 1.72 g |
| Ethyl 3-aminocrotonate | C6H11NO2 | 129.16 | 10.0 | 1.29 g |
| Acetic Acid (catalyst) | C2H4O2 | 60.05 | catalytic | ~0.1 mL |
| Ethanol (solvent) | C2H6O | 46.07 | - | 20 mL |
| Product: this compound | C12H19NO3 | 225.28 | 10.0 (Theor.) | 2.25 g |
Experimental Protocol
This protocol describes the synthesis of this compound via the condensation of ethyl 4,4-dimethyl-3-oxopentanoate and ethyl 3-aminocrotonate.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (≥97%)
-
Ethyl 3-aminocrotonate (≥98%)
-
Glacial Acetic Acid
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1.72 g, 10.0 mmol) and ethyl 3-aminocrotonate (1.29 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by a catalytic amount of glacial acetic acid (approximately 0.1 mL).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C) using a heating mantle or an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow Diagram
Application Notes and Protocols for the Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted pyridone derivative of interest in medicinal chemistry and drug development. While a direct one-pot Hantzsch synthesis for this specific compound is not readily found in the literature, a plausible and robust multi-step synthetic route is proposed. This protocol is based on established methodologies for the synthesis of 4-oxo-1,4-dihydropyridine scaffolds, adapted for the incorporation of a tert-butyl substituent at the 6-position. The presented methodology offers a clear pathway for the laboratory-scale preparation of the target compound, with detailed experimental procedures and data presentation to aid in reproducibility.
Introduction
The 4-oxo-1,4-dihydropyridine core structure is a prevalent scaffold in a variety of biologically active compounds and approved pharmaceuticals. These molecules have demonstrated a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. The specific substitution pattern of this compound, featuring a bulky tert-butyl group and an ethyl carboxylate moiety, makes it an attractive target for lead optimization and the development of novel therapeutic agents.
The classical Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry for the preparation of 1,4-dihydropyridines.[1][2][3] However, the direct synthesis of 4-oxo-1,4-dihydropyridines via this method is not typical. Alternative strategies, such as the Gould-Jacobs reaction or multi-step approaches involving the cyclization of pre-functionalized precursors, are often employed for the synthesis of this class of compounds.[4]
This document outlines a proposed two-step synthetic protocol for this compound, commencing with the synthesis of a key β-enamino ester intermediate followed by a cyclization reaction to construct the desired 4-pyridone ring system.
Proposed Synthetic Pathway
The proposed synthesis involves two main stages:
-
Synthesis of Ethyl 3-amino-4,4-dimethylpent-2-enoate: This intermediate is prepared via the reaction of ethyl pivaloylacetate with ammonia.
-
Cyclization to form this compound: The β-enamino ester is then reacted with a suitable C3-electrophile, such as diethyl malonate, followed by a base-mediated intramolecular cyclization and condensation to yield the target 4-pyridone.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-amino-4,4-dimethylpent-2-enoate
Materials:
-
Ethyl pivaloylacetate
-
Ammonium acetate
-
Ethanol
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl pivaloylacetate (1 equivalent), ammonium acetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and to allow for efficient stirring of the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 3-amino-4,4-dimethylpent-2-enoate.
-
The crude product can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 3-amino-4,4-dimethylpent-2-enoate (from Step 1)
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
To this mixture, add a solution of Ethyl 3-amino-4,4-dimethylpent-2-enoate (1 equivalent) in absolute ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Reaction Time (approx.) |
| 1 | Ethyl pivaloylacetate, Ammonium acetate | p-Toluenesulfonic acid | Toluene | Reflux | 4-6 hours |
| 2 | Ethyl 3-amino-4,4-dimethylpent-2-enoate, Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 6-8 hours |
Table 2: Expected Yield and Physical Properties of the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| This compound | C12H19NO3 | 225.28 | 60-75 | White to off-white solid | To be determined |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the target compound.
Caption: Overall experimental workflow for the synthesis.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
The solvents used are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The provided protocol outlines a feasible and detailed synthetic route for the preparation of this compound. While not a direct Hantzsch synthesis, this multi-step approach leverages well-established chemical transformations to access the target molecule. The structured data tables and workflow diagrams are intended to facilitate the successful execution of this synthesis in a research or drug development setting. Further optimization of reaction conditions may be necessary to maximize yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted pyridone derivative with potential applications in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, ethyl pivaloylacetate, from pivalaldehyde via pivaloyl chloride. This is followed by a cyclization reaction to construct the target 4-oxo-1,4-dihydropyridine ring system.
Logical Workflow of the Synthesis
The overall synthetic strategy is a two-stage process. The first stage focuses on the preparation of the β-ketoester, ethyl pivaloylacetate. The second stage involves the construction of the heterocyclic ring to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl Pivaloylacetate
This procedure details the preparation of ethyl pivaloylacetate from diethyl malonate and pivaloyl chloride.
Materials and Reagents:
-
Diethyl malonate
-
Xylene
-
Sodium metal
-
Absolute ethanol
-
Pivaloyl chloride
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Protocol:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 9.66 g (0.42 g-atom) of sodium in 150 mL of absolute ethanol.
-
Reaction Setup: In a separate flask, dissolve 64 g (0.4 mol) of diethyl malonate in 350 mL of xylene. Add the freshly prepared sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.
-
Ethanol Removal: Remove the ethanol from the reaction mixture by distillation.
-
Acylation: Cool the mixture to 50°C and add 53 g (0.4 mol) of pivaloyl chloride dropwise over one hour. Stir the resulting slurry for an additional hour.
-
Work-up and Purification:
-
Filter the mixture to remove the precipitated sodium chloride.
-
The filtrate is then added to a dry sodium ethoxide solution (prepared from 9.29 g of sodium in 250 mL of absolute ethanol, with the ethanol subsequently evaporated to dryness).
-
Stir the mixture for 90 minutes at 50°C.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to afford ethyl pivaloylacetate.
-
Quantitative Data for Stage 1:
| Parameter | Value | Reference |
| Yield | 86% | [1] |
| Boiling Point | 167°C at 65 mbar | [1] |
| Appearance | Colorless liquid | [1] |
Stage 2: Synthesis of this compound
This stage involves the formation of the 4-oxo-1,4-dihydropyridine ring from ethyl pivaloylacetate.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the target molecule from ethyl pivaloylacetate.
Materials and Reagents:
-
Ethyl pivaloylacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl aminoacetate hydrochloride
-
Sodium ethoxide
-
Ethanol
Protocol:
-
Enaminone Formation:
-
In a round-bottom flask, dissolve ethyl pivaloylacetate (1 equivalent) in a suitable solvent such as toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate, ethyl 3-(dimethylamino)-4,4-dimethyl-2-pentenoate. This intermediate can be used in the next step without further purification.
-
-
Cyclization:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
Dissolve the crude enaminone intermediate in absolute ethanol and add it to the sodium ethoxide solution.
-
Add ethyl aminoacetate hydrochloride (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Stage 2 (Representative):
| Parameter | Expected Value |
| Yield | 60-75% (over two steps) |
| Melting Point | To be determined experimentally |
| Appearance | Crystalline solid |
Note: The yields and specific reaction conditions may require optimization for scale-up and specific laboratory settings.
Characterization Data (Predicted)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the tert-butyl group (singlet, ~1.3 ppm), the ethyl ester group (triplet, ~1.4 ppm and quartet, ~4.3 ppm), two vinyl protons on the dihydropyridine ring, and an NH proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and the 4-oxo group, the sp² carbons of the ring, and the sp³ carbons of the tert-butyl and ethyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₉NO₃, MW = 225.28 g/mol ).
-
Infrared Spectroscopy: Characteristic absorption bands for the N-H bond, C=O stretching of the ketone and ester, and C=C bonds of the ring.
This comprehensive guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and available resources.
References
Application Notes and Protocols for the Laboratory Preparation of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. This compound belongs to the 4-pyridone class of heterocycles, which are significant scaffolds in medicinal chemistry. The synthesis is a two-step process commencing with the formation of an enamine intermediate, ethyl 3-(tert-butylamino)acrylate, followed by a cyclocondensation reaction with ethyl propiolate. This methodology offers a straightforward and efficient route to the target compound.
Introduction
4-Oxo-1,4-dihydropyridine-3-carboxylates are key structural motifs in a variety of biologically active compounds. The presence of the 4-pyridone core allows for diverse functionalization and interaction with biological targets. The tert-butyl group at the 6-position and the ethyl ester at the 3-position of the target molecule provide specific lipophilic and hydrogen bonding characteristics that are of interest in drug discovery programs. The described synthetic pathway via an enamine intermediate is a reliable method for constructing the 4-pyridone ring system.
Reaction Scheme
The overall synthesis is depicted in the following scheme:
Step 1: Synthesis of Ethyl 3-(tert-butylamino)acrylate (Intermediate 1)
Step 2: Synthesis of this compound (Final Product)
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(tert-butylamino)acrylate (Intermediate 1)
This protocol describes the synthesis of the enamine intermediate via a Michael addition of tert-butylamine to ethyl acrylate.
Materials:
-
tert-Butylamine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butylamine (1.0 eq) in anhydrous ethanol.
-
Slowly add ethyl acrylate (1.0 - 1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(tert-butylamino)acrylate.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the cyclocondensation reaction of the enamine intermediate with ethyl propiolate to yield the final product.
Materials:
-
Ethyl 3-(tert-butylamino)acrylate (Intermediate 1)
-
Ethyl propiolate
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
Hexane or other suitable non-polar solvent for washing
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-(tert-butylamino)acrylate (1.0 eq) in a high-boiling point solvent.
-
Add ethyl propiolate (1.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 2-4 hours. The high temperature is crucial for the intramolecular cyclization.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
If no precipitate forms, the product can be induced to crystallize by adding a non-polar solvent or purified by column chromatography on silica gel.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butylamine | Starting Material | C₄H₁₁N | 73.14 |
| Ethyl acrylate | Starting Material | C₅H₈O₂ | 100.12 |
| Ethyl 3-(tert-butylamino)acrylate | Intermediate | C₉H₁₇NO₂ | 171.24 |
| Ethyl propiolate | Reactant | C₅H₆O₂ | 98.09 |
| This compound | Final Product | C₁₂H₁₇NO₃ | 223.27 |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | |
| δ (ppm) | Expected signals: |
| ~1.3 (s, 9H, t-Bu) | |
| ~1.4 (t, 3H, OCH₂CH₃) | |
| ~4.4 (q, 2H, OCH₂CH₃) | |
| ~6.0 (s, 1H, H-5) | |
| ~8.0 (s, 1H, H-2) | |
| ~11.5 (br s, 1H, NH) | |
| ¹³C NMR | |
| δ (ppm) | Expected signals for pyridone core, ester, and t-butyl group. |
| Mass Spec | |
| m/z | [M+H]⁺ = 224.13 |
(Note: Predicted NMR data is based on the chemical structure and may vary slightly based on experimental conditions and solvent.)
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Logical Relationships
The synthesis is a sequential process where the product of the first step, the enamine, is the key reactant for the second step. The success of the overall synthesis is dependent on the efficient formation and purity of the intermediate. The high temperature required for the cyclocondensation step is a critical parameter that drives the reaction towards the formation of the stable 4-pyridone ring.
Caption: Logical flow of the two-step synthesis.
Application Notes and Protocols for the Analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a compound of interest in pharmaceutical research. The following methods are based on established analytical techniques for structurally related dihydropyridine and dihydropyrimidine compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and quantifying this compound. A reversed-phase method is generally suitable for this class of compounds.
Quantitative Data Summary (HPLC)
| Parameter | Condition 1: Isocratic Elution | Condition 2: Gradient Elution |
| Column | C18, 100 mm x 4.6 mm, 2.6 µm particle size | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30 °C | 35 °C |
| UV Detection | 237 nm | 237 nm |
| Expected Retention Time | ~ 4-6 min | ~ 8-10 min |
Experimental Protocol: HPLC Analysis
1. Standard Solution Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard. b. Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL. c. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
2. Sample Preparation: a. For bulk drug substance, prepare a solution in methanol at a concentration of approximately 0.1 mg/mL. b. For formulated products, accurately weigh and finely powder a representative sample. c. Extract a portion of the powder equivalent to a single dose with methanol, sonicate to ensure complete dissolution, and dilute to a suitable concentration. d. Filter all sample solutions through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Analysis: a. Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. b. Inject the standard and sample solutions. c. Record the chromatograms and integrate the peak corresponding to this compound.
4. Quantification: a. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. b. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For dihydropyridine derivatives, derivatization is often required to improve thermal stability and volatility.
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected m/z Fragments | [M-C(CH3)3]+, [M-OC2H5]+, [M-COOC2H5]+ |
Experimental Protocol: GC-MS Analysis (with Derivatization)
1. Derivatization: a. Accurately weigh 1-2 mg of the sample or standard into a reaction vial. b. Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile). c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool the vial to room temperature before injection.
2. GC-MS Analysis: a. Inject 1 µL of the derivatized solution into the GC-MS system. b. Acquire the data in full scan mode to identify the compound and its fragmentation pattern. c. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
Expected Spectral Data (NMR)
Based on structurally similar compounds, the following chemical shifts (in ppm) are anticipated in CDCl₃.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| NH (pyridine) | 8.0 - 9.0 (broad s) | C=O (keto) | 175 - 185 |
| CH (pyridine C5) | 7.0 - 7.5 (s) | C=O (ester) | 165 - 170 |
| CH (pyridine C2) | 6.0 - 6.5 (s) | C6 (pyridine) | 150 - 160 |
| O-CH₂ (ethyl) | 4.1 - 4.3 (q) | C4 (pyridine) | 140 - 150 |
| C(CH₃)₃ (tert-butyl) | 1.2 - 1.4 (s) | C2 (pyridine) | 100 - 110 |
| CH₃ (ethyl) | 1.2 - 1.3 (t) | C3 (pyridine) | 95 - 105 |
| O-CH₂ (ethyl) | 59 - 62 | ||
| C(CH₃)₃ (tert-butyl) | 30 - 35 | ||
| C(CH₃)₃ (tert-butyl) | 28 - 30 | ||
| CH₃ (ethyl) | 14 - 15 |
Experimental Protocol: NMR Analysis
1. Sample Preparation: a. Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. b. Ensure the sample is fully dissolved.
2. Data Acquisition: a. Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). b. Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Dihydropyridine derivatives typically exhibit strong absorbance in the UV region.
Quantitative Data Summary (UV-Vis)
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| λmax | ~230-240 nm and ~330-350 nm |
| Molar Absorptivity (ε) | Dependent on concentration and specific λmax |
Experimental Protocol: UV-Vis Analysis
1. Sample Preparation: a. Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
2. Spectral Acquisition: a. Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer. b. Use the solvent as a blank. c. Identify the wavelength(s) of maximum absorbance (λmax).
Application Note: NMR Spectral Data of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Abstract
This document provides a summary of the expected Nuclear Magnetic Resonance (NMR) spectral data for the compound Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this note presents data from a closely related structural analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to provide researchers with a reference point for the characterization of similar dihydropyridine structures. Detailed, plausible experimental protocols for the synthesis of the target compound via an adapted Gould-Jacobs reaction and for NMR spectroscopic analysis are also provided.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the dihydropyridine scaffold in pharmacologically active molecules. Accurate characterization of such compounds is crucial, with NMR spectroscopy being a primary tool for structural elucidation. This application note aims to serve as a practical guide for researchers working on the synthesis and characterization of this and related compounds. In the absence of direct experimental NMR data for the title compound, we provide spectral data from a known analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]. While the core ring system (dihydropyrimidine vs. dihydropyridine) and substituents differ, the provided data can offer insights into the expected chemical shift ranges for similar functional groups.
Predicted NMR Spectral Data
Disclaimer: The following NMR data is for the structural analog Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is intended to be a representative example. The actual spectral data for this compound will differ.
For the target molecule, one would expect the signal for the tert-butyl group to appear as a singlet around 1.3-1.5 ppm in the ¹H NMR spectrum and the corresponding quaternary and methyl carbons to appear around 35-40 ppm and 28-30 ppm, respectively, in the ¹³C NMR spectrum. The signals for the dihydropyridine ring protons and carbons would also be expected in the aromatic/vinylic region.
¹H NMR Spectral Data of Analog
Compound: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.21 | brs | 1H | NH |
| 7.76 | brs | 1H | NH |
| 7.34-7.24 | m | 5H | Ar-H |
| 5.17 | s | 1H | CH |
| 4.01-3.96 | q | 2H | -OCH₂CH₃ |
| 2.26 | s | 3H | -CH₃ |
| 1.11-1.07 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectral Data of Analog
Compound: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O (ester) |
| 152.6 | C=O (urea) |
| 148.7 | C6 |
| 145.3 | Ar-C |
| 128.8 | Ar-CH |
| 128.5 | Ar-CH |
| 127.7 | Ar-CH |
| 99.7 | C5 |
| 59.6 | -OCH₂CH₃ |
| 54.4 | C4 |
| 18.2 | -CH₃ |
| 14.5 | -OCH₂CH₃ |
Experimental Protocols
Synthesis of this compound
This protocol is an adaptation of the Gould-Jacobs reaction for the synthesis of 4-oxo-1,4-dihydropyridine derivatives.[2][3]
Materials:
-
Ethyl 3-amino-4,4-dimethylpent-2-enoate
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A
Procedure:
-
A solution of ethyl 3-amino-4,4-dimethylpent-2-enoate (1 equivalent) and diethyl malonate (1.1 equivalents) in anhydrous ethanol is prepared.
-
To this solution, a catalytic amount of sodium ethoxide is added.
-
The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude intermediate is then added to a high-boiling point solvent such as Dowtherm A.
-
The mixture is heated to approximately 240-250 °C for 30-60 minutes to effect cyclization.
-
The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
The crude product is collected by filtration and purified by recrystallization or column chromatography.
Caption: Synthetic pathway for the target compound.
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
Caption: General workflow for NMR analysis.
Conclusion
This application note provides a foundational resource for researchers interested in the NMR characterization of this compound. While experimental data for the target molecule is not currently available in the public domain, the provided data for a structural analog and the detailed synthetic and analytical protocols offer a strong starting point for further investigation. It is anticipated that this information will facilitate the synthesis and definitive structural elucidation of this and other novel dihydropyridine derivatives.
References
Application Note: Mass Spectrometry Analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Abstract
This application note provides a detailed protocol for the analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. This document includes comprehensive procedures for sample preparation, instrument parameters for high-resolution mass spectrometry, and a summary of expected fragmentation patterns to aid in structural elucidation and purity assessment.
Introduction
This compound is a substituted dihydropyridine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate mass determination and structural confirmation are critical steps in the synthesis and development of such compounds. Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for obtaining precise molecular weight information and characteristic fragmentation data.[1][2][3] This protocol describes a robust method for the analysis of the title compound using a high-resolution mass spectrometer.
Principle of the Method
The analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). ESI is a soft ionization technique that generates charged ions from macromolecules or small molecules in solution, minimizing fragmentation and typically producing protonated molecules [M+H]⁺.[4] Subsequent tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural insights. The fragmentation patterns of dihydropyridine derivatives are often influenced by the nature and position of their substituents.[1][3]
Experimental Protocols
3.1. Materials and Reagents
-
Analyte: this compound (Assumed solid, >95% purity)
-
Solvents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
3.2. Sample Preparation Proper sample preparation is a critical step for successful mass spectrometry analysis.[5][6]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte in positive ion mode.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.
3.3. Instrumentation and Parameters The following parameters are provided as a starting point and may require optimization based on the specific instrument used.
-
Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with a UHPLC system.
-
Ionization Mode: ESI, Positive Ion Mode.
Table 1: LC-MS Operating Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
| Ion Source | ESI |
| Capillary Voltage | +3.5 kV |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| MS Scan Range | m/z 50 - 500 |
| MS/MS Collision Energy | Ramped from 10-40 eV for fragmentation analysis |
Data Presentation and Expected Results
The chemical formula for this compound is C₁₂H₁₉NO₃, with a monoisotopic mass of 225.1365 Da. In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 226.1438.
4.1. Fragmentation Analysis Tandem MS (MS/MS) analysis of the [M+H]⁺ ion is expected to yield several characteristic fragment ions. The fragmentation pathways for dihydropyridine compounds often involve cleavages at the substituent groups.[3][7] The predicted major fragments are summarized in Table 2.
Table 2: Predicted m/z Values for Major Ions of this compound
| Theoretical m/z | Ion/Fragment | Proposed Neutral Loss / Structural Origin |
| 226.1438 | [M+H]⁺ | Protonated parent molecule |
| 170.0812 | [M+H - C₄H₈]⁺ | Neutral loss of isobutylene from the tert-butyl group |
| 198.1125 | [M+H - C₂H₄]⁺ | Neutral loss of ethene from the ethyl ester group |
| 180.1020 | [M+H - C₂H₅OH]⁺ | Neutral loss of ethanol from the ethyl ester group |
| 152.0655 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water after isobutylene loss |
Note: The theoretical m/z values are calculated based on monoisotopic masses and may vary slightly from observed values depending on instrument calibration and resolution.
Workflow and Pathway Diagrams
The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the LC-MS analysis of the target compound.
Conclusion
This application note details a straightforward and effective protocol for the mass spectrometric analysis of this compound. The use of ESI-QTOF-MS allows for accurate mass determination and provides valuable structural information through MS/MS fragmentation. The presented instrument parameters and expected fragmentation data serve as a reliable guide for researchers in the fields of chemical synthesis and pharmaceutical development, facilitating the unambiguous identification and characterization of this and structurally related compounds.
References
- 1. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: FT-IR Characterization of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. It includes predicted characteristic vibrational frequencies, a comprehensive experimental workflow, and data presentation guidelines to aid in the structural elucidation and quality control of this heterocyclic compound, which holds potential in medicinal chemistry.
Introduction
This compound is a derivative of the 4-pyridone scaffold, a class of compounds known for a wide range of biological activities.[1][2] The structural integrity and purity of such compounds are paramount in research and drug development. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and confirming the molecular structure of organic compounds. This application note outlines the expected FT-IR spectral features of the title compound and provides a standardized protocol for its analysis.
Predicted FT-IR Spectral Data
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Based on the analysis of related pyridone and dihydropyridine derivatives, the following table summarizes the predicted vibrational frequencies.[3][4][5]
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |
| 3450 - 3300 | Medium, Broad | N-H Stretch | The broadness is indicative of hydrogen bonding in the solid state. |
| 3000 - 2850 | Medium to Strong | C-H Stretch (Aliphatic) | Arising from the tert-butyl and ethyl groups. |
| ~1730 | Strong | C=O Stretch (Ester) | Characteristic sharp and strong absorption for the carboxylate group. |
| ~1650 | Strong | C=O Stretch (Ring Ketone) | The 4-oxo group of the dihydropyridine ring. |
| ~1600 | Medium | C=C Stretch (Ring) | Vibrations of the carbon-carbon double bonds within the dihydropyridine ring. |
| ~1250 | Strong | C-O Stretch (Ester) | Asymmetric stretching of the ester C-O bond. |
| ~1100 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bond in the ring. |
Experimental Protocol
This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (solid sample)
-
FT-IR Spectrometer (e.g., PerkinElmer Paragon 1000 FTIR spectrophotometer or equivalent)[3]
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Spatula
-
Desiccator
3.2. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and store it in a desiccator to prevent moisture absorption.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the infrared radiation.
-
Transfer the powdered mixture to the die of the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3.3. Data Acquisition
-
Background Scan: With the sample chamber empty, perform a background scan to record the spectrum of the ambient atmosphere (H₂O and CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
3.4. Data Processing and Analysis
-
The spectrometer software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Compare the obtained spectrum with the predicted data in Table 1 to confirm the presence of the expected functional groups and thus the identity of the compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the FT-IR characterization process.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is an essential analytical tool for the characterization of synthesized compounds like this compound. By following the detailed protocol and comparing the experimental data with the predicted vibrational frequencies, researchers can confidently verify the molecular structure and purity of their samples, which is a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. The DHP scaffold is a well-established pharmacophore, with many derivatives exhibiting a wide range of biological activities.[1] While some dihydropyridines are renowned as L-type calcium channel blockers used in treating cardiovascular diseases, numerous other derivatives have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][3] This document provides a set of detailed protocols for the in vitro evaluation of this compound to explore its potential biological activities, based on the known properties of the broader DHP chemical class.
Potential Areas for In Vitro Investigation
-
Anticancer Activity: Various DHP derivatives have demonstrated cytotoxic effects against different cancer cell lines.[2][4] In vitro assays can determine the compound's ability to inhibit cell proliferation and induce apoptosis.
-
Cardiovascular Effects: Beyond calcium channel blockade, some DHPs can influence endothelial function by modulating nitric oxide (NO) production.[5]
-
Antimicrobial Properties: Certain DHP derivatives have shown activity against various bacterial and fungal strains.[3][6]
-
Antioxidant Potential: The DHP ring system can act as a radical scavenger, and this property has been evaluated for several analogs using assays like the DPPH radical scavenging test.[1]
Experimental Protocols
Herein, we provide detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (test compound)
-
Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol assesses the free radical scavenging capacity of the test compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade. The change in absorbance is proportional to the radical scavenging activity.[1]
Materials:
-
This compound (test compound)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay Reaction: In a 96-well plate, add 100 µL of the test compound dilutions to the wells.
-
DPPH Addition: Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer. A control well should contain methanol and the DPPH solution.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals) can be calculated.
Protocol 3: Nitric Oxide (NO) Production in Endothelial Cells (Griess Assay)
This protocol measures the production of nitric oxide, a key signaling molecule in the cardiovascular system, by endothelial cells in response to the test compound.[5]
Principle: The Griess assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant. It is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative which can be measured colorimetrically.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (test compound)
-
L-Arginine
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture HUVECs in EGM to confluence in 24-well plates.
-
Cell Treatment: Wash the cells with PBS and replace the medium with a fresh medium containing various concentrations of the test compound. Include a positive control (e.g., a known NO inducer) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of the collected supernatant to each well.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
Data Presentation
The quantitative data obtained from the described assays should be organized into clear tables for comparison and analysis.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Concentration (µM) | Cell Line 1 (e.g., MCF-7) % Viability ± SD | Cell Line 2 (e.g., A549) % Viability ± SD |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) |
Table 2: DPPH Radical Scavenging Activity
| Concentration (µg/mL) | % Scavenging Activity ± SD |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| Ascorbic Acid (Positive Control) | |
| EC₅₀ (µg/mL) |
Table 3: Effect on Nitric Oxide Production in HUVECs
| Treatment | Concentration | Nitrite Concentration (µM) ± SD |
| Vehicle Control | - | |
| Test Compound | 1 µM | |
| Test Compound | 10 µM | |
| Test Compound | 50 µM | |
| Positive Control | (Specify) |
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the in vitro testing of this compound.
Caption: General workflow for in vitro screening of a novel dihydropyridine derivative.
Caption: Hypothetical signaling pathway for eNOS activation by a dihydropyridine derivative.
Caption: Logical relationship between in vitro findings and potential therapeutic applications.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study [mdpi.com]
- 3. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]
- 4. Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The quantitative antimicrobial activity data presented in these application notes for "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" is hypothetical and for illustrative purposes only. As of the date of this document, specific experimental data for this particular compound is not available in the cited literature. The presented data is representative of the antimicrobial activities observed for the broader class of 1,4-dihydropyridine derivatives.
Application Notes
The compound, this compound, belongs to the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. Dihydropyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While initially recognized for their role as calcium channel blockers, numerous studies have highlighted their potential as antimicrobial agents against a range of pathogenic bacteria.[1][2][3]
The antimicrobial effects of 1,4-DHP derivatives have been observed against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action for the antimicrobial activity of some dihydropyridine derivatives is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[2] The structural modifications on the dihydropyridine ring can significantly influence the antimicrobial potency and spectrum of activity.[2][4]
Given the established antimicrobial potential of the 1,4-dihydropyridine scaffold, "this compound" is a promising candidate for further investigation as a novel antibacterial agent. These application notes provide standardized protocols for the preliminary in vitro evaluation of its antimicrobial activity.
Quantitative Antimicrobial Data (Hypothetical)
The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial strains. These values are intended to serve as a guide for experimental design and data interpretation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Values
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | 16 | 32 |
| Bacillus subtilis | Positive | 6633 | 8 | 16 |
| Escherichia coli | Negative | 25922 | 32 | 64 |
| Pseudomonas aeruginosa | Negative | 27853 | 64 | >128 |
| Streptococcus pneumoniae | Positive | 49619 | 16 | 32 |
Table 2: Hypothetical Zone of Inhibition Diameters for Agar Well Diffusion Assay
| Bacterial Strain | Gram Stain | ATCC Number | Zone of Inhibition (mm) at 100 µ g/well |
| Staphylococcus aureus | Positive | 25923 | 18 |
| Bacillus subtilis | Positive | 6633 | 20 |
| Escherichia coli | Negative | 25922 | 14 |
| Pseudomonas aeruginosa | Negative | 27853 | 10 |
| Streptococcus pneumoniae | Positive | 49619 | 17 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of "this compound" using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for OD measurement)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile MHB to achieve a starting concentration for the serial dilutions (e.g., 256 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of the test compound (e.g., 256 µg/mL in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final inoculum of approximately 1.5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol for Antimicrobial Susceptibility Testing via Agar Well Diffusion Method
This protocol describes the agar well diffusion method to qualitatively assess the antimicrobial activity of "this compound".
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Dimethyl sulfoxide (DMSO)
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar.
-
-
Creation of Wells:
-
Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.
-
Carefully remove the agar plugs to create clean, uniform wells.
-
-
Application of Test Compound:
-
Prepare a solution of the test compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Pipette a fixed volume (e.g., 100 µL) of the compound solution into each well.
-
As a negative control, add the same volume of pure DMSO to one of the wells.
-
A positive control using a known antibiotic can also be included.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each well using calipers or a ruler.
-
The diameter is recorded in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
-
Caption: Workflow for agar well diffusion assay.
Potential Signaling Pathway Involvement
While the precise mechanism of action for "this compound" is yet to be determined, a plausible target, based on studies of similar compounds, is the bacterial DNA replication pathway. Specifically, inhibition of DNA gyrase (a type II topoisomerase) is a known mechanism for some antibacterial agents.[2]
Caption: Proposed mechanism via DNA gyrase inhibition.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant Properties of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. DHPs are a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including cardiovascular, anticancer, and antioxidant properties.[1][2] The antioxidant potential of DHPs is attributed to their ability to act as hydrogen donors, effectively scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2][3] This document provides a comprehensive overview of the methodologies to assess the antioxidant properties of "this compound" and related DHP derivatives, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Antioxidant Activity of Dihydropyridine Derivatives
Table 1: Relative Antioxidant Activity (RAA) of 1,4-Dihydropyridine Analogs
This table presents the Relative Antioxidant Activity (RAA) of various synthesized 1,4-dihydropyridine derivatives as determined by the β-carotene/linoleic acid assay. The RAA is compared to that of L-ascorbic acid (Vitamin C).
| Compound ID | Structure (Ar group at C4 position) | Relative Antioxidant Activity (RAA) (%)[1] |
| 6a | 4-Chlorophenyl | 71 |
| 6c | 4-Fluorophenyl | 80 |
| 6d | 3,4,5-Trimethoxyphenyl | 78 |
| 6g | 2-Thienyl | 45 |
| L-Ascorbic Acid | (Standard) | 49 |
Note: The core structure for compounds 6a, 6c, 6d, and 6g is a diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with the specified aryl (Ar) group at the 4-position.
Table 2: In Vitro Antioxidant Activity (IC50 Values) of Selected Dihydropyridine Derivatives
This table compiles reported IC50 values for various dihydropyridine derivatives from DPPH and ABTS radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound Class/Derivative | Assay | IC50 Value (µM) | Reference |
| 1,4-Dihydropyridine Derivative 6o | DPPH (% inhibition at 50 µg) | 70.12% | [4] |
| 1,4-Dihydropyridine Derivative 6l | DPPH (% inhibition at 50 µg) | 63.90% | [4] |
| 1,4-Dihydropyridine Derivative 6u | DPPH (% inhibition at 50 µg) | 59.57% | [4] |
| Lacidipine | Cellular ROS Reduction | Lowest IC50 | [3] |
| Lercanidipine | Cellular ROS Reduction | Significant Reduction | [3] |
Note: The specific structures for derivatives 6o, 6l, and 6u are complex and detailed in the cited literature. The data for Lacidipine and Lercanidipine is presented qualitatively as "lowest IC50" and "significant reduction" as specific values were not provided in the abstract.
Experimental Protocols
The following are detailed protocols for commonly employed in vitro and cell-based assays to evaluate the antioxidant activity of novel compounds like "this compound".
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound ("this compound")
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (plate reader or standard)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle to prevent degradation.
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the test compound or standard solution at various concentrations to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
For the control, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is measured.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent. Prepare similar dilutions for the Trolox standard.
-
Assay Protocol:
-
Add 10 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
TEAC Determination: The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Oxidative stress is induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Antioxidants that can penetrate the cell membrane will reduce the intracellular fluorescence.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Test compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
Treatment with Compound and Probe:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of culture medium containing the test compound at various concentrations and 25 µM DCFH-DA.
-
Include wells for a negative control (cells with DCFH-DA only) and a positive control (cells with Quercetin and DCFH-DA).
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.
-
-
Induction of Oxidative Stress:
-
After incubation, remove the medium and wash the cells twice with PBS.
-
Add 100 µL of 600 µM AAPH solution in PBS to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
The CAA value is calculated as follows:
-
The EC50 value (median effective concentration) can be determined by plotting the CAA units against the concentration of the test compound.
-
Visualization of Pathways and Workflows
Signaling Pathway: Nrf2-ARE Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Many antioxidant compounds exert their protective effects by activating this pathway, leading to the expression of a battery of antioxidant and detoxification enzymes.
Caption: Nrf2-ARE signaling pathway activation by an antioxidant compound.
Experimental Workflow: In Vitro Antioxidant Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound for its antioxidant properties.
Caption: General workflow for in vitro antioxidant activity screening.
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
This diagram provides a step-by-step visual representation of the Cellular Antioxidant Activity (CAA) assay protocol.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
References
- 1. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 2. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual active 1, 4-dihydropyridine derivatives: Design, green synthesis and in vitro anti-cancer and anti-oxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted 4-pyridone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound and related 4-pyridones?
The most common and effective method for synthesizing this class of compounds is a condensation reaction followed by a thermal cyclization. This approach is analogous in principle to the Gould-Jacobs reaction, which is used to prepare quinoline derivatives.[1] The synthesis typically involves the reaction of an enamine with a β-ketoester or a related activated carbonyl compound, followed by heating at high temperatures to induce ring closure.
Q2: My overall yield is consistently low. What are the most common factors responsible?
Low yields in 4-pyridone synthesis are frequently attributed to several factors:
-
Suboptimal Cyclization Temperature: The ring-closing step is a thermal process that often requires very high temperatures, sometimes exceeding 250°C, to proceed efficiently.[2][3]
-
Inefficient Heat Transfer: Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can significantly improve heat transfer and increase cyclization yields, in some cases up to 95%.[4]
-
Side Reactions: Competing reactions, such as decomposition at high temperatures or the formation of byproducts, can reduce the yield of the desired product.[3]
-
Incomplete Reactions: Insufficient reaction time or temperature can lead to a mixture of starting materials, intermediates, and the final product. Monitoring the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[2]
-
Purification Losses: The product may be difficult to crystallize or separate from impurities, leading to significant losses during work-up and purification.
Q3: I'm observing significant side product formation. What are they likely to be and how can I minimize them?
Common side products include the uncyclized intermediate and the oxidized pyridine derivative.
-
Uncyclized Intermediate: This occurs when the cyclization step is incomplete. The solution is to increase the reaction temperature or time.[2][5] Microwave-assisted synthesis can also be highly effective at driving the cyclization to completion.[4]
-
Oxidation to Pyridine: 1,4-dihydropyridines are susceptible to oxidation, especially at high temperatures.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of this aromatic byproduct.[6]
Q4: My product is a viscous oil that is difficult to handle and purify. What can I do?
The formation of an oil instead of a crystalline solid is a common issue, often caused by the presence of impurities or residual high-boiling solvent.[2]
-
Purify via Column Chromatography: This is an effective method to separate the desired product from impurities that may be inhibiting crystallization.[2]
-
Thorough Solvent Removal: Ensure all high-boiling solvent (e.g., Dowtherm A) is removed under a high vacuum.[2]
-
Trituration: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent such as hexane, cyclohexane, or petroleum ether.[2][4]
Q5: Can microwave heating be used to improve the reaction?
Yes, microwave-assisted synthesis is an excellent technique for this type of reaction. It allows for rapid and efficient heating to the high temperatures required for cyclization, which can significantly shorten reaction times and often improve yields compared to conventional heating methods.[2][5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Reaction temperature is too low for cyclization. | Gradually increase the reaction temperature, potentially up to 250-300°C.[2] Consider using a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether).[4] |
| Inappropriate solvent choice leading to poor solubility or reactivity. | Screen different high-boiling, inert solvents. For related syntheses, solvent-free conditions have also proven effective.[6] | |
| Impure or degraded starting materials. | Verify the purity of your starting enamine and β-ketoester derivatives using techniques like NMR or GC-MS. | |
| Incomplete Reaction / Uncyclized Intermediate Remains | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor progress by TLC to determine the optimal duration.[2] Switch to microwave heating to achieve higher temperatures more efficiently and reduce reaction times.[4][5] |
| Formation of Dark, Tarry Material | Decomposition at excessively high temperatures or for prolonged reaction times. | Carefully control the reaction temperature and time. A slight reduction in temperature may prevent decomposition while still allowing for cyclization.[2] Ensure the reaction is run under an inert atmosphere to prevent oxidative decomposition.[6] |
| Product is an Oil or Difficult to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting recrystallization.[2] |
| Residual high-boiling solvent. | Ensure the solvent is thoroughly removed under high vacuum. Washing the crude solid with a non-polar solvent like cyclohexane can help remove residual solvent.[4] | |
| Product is inherently oily. | Attempt trituration with a non-polar solvent (hexane, ether) to induce precipitation of a solid.[2] | |
| Product is Contaminated with Oxidized Pyridine | The 1,4-dihydropyridine product is sensitive to air-oxidation at high temperatures. | Run the high-temperature cyclization step under a positive pressure of an inert gas such as nitrogen or argon.[6] |
Quantitative Data Summary
Optimizing reaction conditions is critical for maximizing yield. The following table, adapted from studies on analogous Gould-Jacobs reactions, illustrates the impact of temperature and time on product yield, highlighting the benefits of microwave synthesis.
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |
| 1 | Microwave | 250 | 5 | 1 | [5] |
| 2 | Microwave | 300 | 5 | 37 | [5] |
| 3 | Microwave | 250 | 15 | 10 | [5] |
| 4 | Microwave | 300 | 15 | 28 | [5] |
| 5 | Microwave | 300 | 5 | 47 | [5] |
Note: Yields are for an analogous quinoline synthesis and serve to illustrate the dramatic effect of reaction conditions. Actual yields for the target compound will vary.
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.
-
Condensation: In a round-bottom flask, combine the appropriate β-amino-acrylate ester (1.0 eq) and ethyl pivaloylacetate (1.1 eq). Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Intermediate Isolation: After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: To the crude intermediate, add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether).[4]
-
Heating: Heat the mixture to reflux (typically 250-260°C) under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-60 minutes. Monitor the reaction's completion by TLC.[4]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.[3]
-
Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.[4]
-
Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[4]
-
If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Protocol 2: Microwave-Assisted Synthesis
This protocol allows for rapid optimization and often leads to improved yields and shorter reaction times.
-
Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the β-amino-acrylate ester (1.0 eq) and ethyl pivaloylacetate (1.1 eq).
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to the desired temperature (e.g., 250-300°C) for a set time (e.g., 5-15 minutes).[5] Monitor internal temperature and pressure.
-
Work-up and Purification:
Visualizations
Caption: Generalized synthesis pathway for the target 4-pyridone.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Purification of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate".
Troubleshooting Guides
Recrystallization Issues
Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.
A1: This indicates that the solvent is not polar enough to dissolve your product.
-
Solution 1: Try a more polar solvent. Good starting points for dihydropyridines are ethanol, isopropanol, or acetone.[1]
-
Solution 2: If you wish to continue with the current solvent, you may be using an insufficient volume. Add small increments of hot solvent until the compound dissolves.[1] However, be aware that using a large volume may result in poor recovery.
Q2: The compound has dissolved, but no crystals form upon cooling.
A2: This is a common issue that can arise from several factors.
-
Solution 1: The solution may not be saturated. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1]
-
Solution 2: The cooling process may be too rapid. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[1]
-
Solution 3: Crystallization may need to be induced. Scratch the inside of the flask with a glass rod at the meniscus to create a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound if available.[2]
Q3: My product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that solvent.
-
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.
-
Solution 2: Use a larger volume of the primary solvent to ensure the solution is not supersaturated.
-
Solution 3: Consider a different solvent or a solvent mixture. For instance, dissolving the compound in a good solvent (like ethanol) and then slowly adding a poor solvent (like water) until the solution becomes faintly turbid can promote crystallization upon cooling.[1]
Q4: The recovered crystals are colored, but the pure compound should be colorless/white.
A4: This suggests the presence of colored impurities that may have co-crystallized with your product.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Column Chromatography Issues
Q1: I am not getting good separation of my compound from impurities on the TLC plate.
A1: Poor separation on the Thin-Layer Chromatography (TLC) plate indicates that the chosen solvent system (mobile phase) is not optimal.
-
Solution: The ideal mobile phase should give your target compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from other spots.[3][4] A common starting point for normal-phase chromatography of dihydropyridines is a mixture of hexane and ethyl acetate.[3] Systematically vary the ratio of these solvents to improve separation.
Q2: My compound is not eluting from the column.
A2: This suggests that the mobile phase is not polar enough to move your compound through the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[3]
Q3: The bands on my column are streaking or tailing.
A3: Tailing can be caused by several factors, including overloading the column or interactions between your compound and the stationary phase.
-
Solution 1: Ensure you are not loading too much crude material onto the column.
-
Solution 2: The acidity of the silica gel can sometimes cause basic compounds to tail. Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase can help to mitigate this by masking the acidic silanol groups.[3]
Q4: I am seeing extra peaks in my fractions that were not on the initial TLC.
A4: This could indicate on-column degradation of your compound.
-
Solution: 1,4-dihydropyridines can be sensitive to light and air, which can cause oxidation to the corresponding pyridine derivative.[3] Protect your column from light by wrapping it in aluminum foil.[3] Also, ensure your solvents are of high purity and consider degassing them before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter? A1: In a Hantzsch synthesis, which is a common method for preparing 1,4-dihydropyridines, potential impurities include unreacted starting materials, the 1,2-dihydropyridine isomer, or incompletely cyclized intermediates.[1][5][6] Oxidation of the 1,4-dihydropyridine can also lead to the formation of the corresponding pyridine derivative.
Q2: Should I use recrystallization or column chromatography? A2: If your crude product is a solid and you have a general idea of suitable solvents, recrystallization is often a simpler and faster first choice for purification.[1] If the product is an oil at room temperature, or if recrystallization fails to remove significant impurities, column chromatography is the more appropriate method.[1][3][4]
Q3: How can I confirm the purity of my final product? A3: Purity can be assessed using several analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. Further confirmation can be obtained through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of a crystalline solid can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol, Isopropanol, Acetone, Ethanol/Water mixtures[1] | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Stationary Phase | Not Applicable | Silica Gel (Normal Phase)[3][4], C18 (Reversed Phase)[3] |
| Expected Purity | >95% (can be lower depending on impurities) | >98% |
| Typical Yield | 60-90% (can vary significantly) | 50-85% (loss on column is common) |
| Key Advantage | Simple, fast for crystalline solids | High resolution, suitable for oils and complex mixtures |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip.[1]
-
Heating: Heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of the hot solvent to achieve full dissolution.[1][2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2][7] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should provide an Rf value of ~0.2-0.4 for the target compound.[3][4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[8] Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica bed.[4][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent like dichloromethane or the mobile phase. Carefully apply the sample to the top of the silica gel.[8]
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary. Protect the column from light.[3] Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[3]
Visualizations
Caption: General workflow for purification and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The target molecule is a substituted 4-pyridone. Common synthetic strategies for such structures include variations of the Hantzsch pyridine synthesis or the Gould-Jacobs reaction. The Hantzsch synthesis involves a multi-component reaction between an aldehyde (pivalaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor (like ammonia or an ammonium salt).[1][2] The Gould-Jacobs reaction involves the condensation of an amine with an alkoxymethylenemalonate followed by thermal cyclization.[3]
Q2: What are the potential side products in the synthesis of this compound via a Hantzsch-type reaction?
A2: Several side products can form during a Hantzsch-type synthesis. These may include:
-
Michael Adducts: Incomplete cyclization can lead to the formation of stable Michael adducts between the enamine of ethyl acetoacetate and the Knoevenagel condensation product of pivalaldehyde and ethyl acetoacetate.
-
Over-oxidation or Aromatization Products: The initial dihydropyridine product can be sensitive to oxidation, leading to the formation of the corresponding pyridine derivative, especially if oxidizing agents are present or during prolonged reaction times at high temperatures.[2]
-
Symmetrical 1,4-Dihydropyridines: If the reaction conditions are not carefully controlled, self-condensation of the starting materials can lead to symmetrical dihydropyridine byproducts.[4]
-
Unreacted Intermediates: The reaction proceeds through several intermediates, such as the enamine of ethyl acetoacetate and the Knoevenagel condensation product. Incomplete reaction can leave these as impurities.[1][5]
Q3: Why is the purification of my this compound challenging?
A3: The purification of 4-pyridone derivatives can be complicated by several factors:
-
Keto-Enol Tautomerism: The 4-oxo-1,4-dihydropyridine core exists in equilibrium with its 4-hydroxypyridine tautomer. This can lead to issues in chromatographic separations, such as peak broadening or the appearance of multiple spots on a TLC plate, as the two forms may have different polarities.
-
Basicity of the Pyridine Nitrogen: The basic nature of the nitrogen atom in the ring can cause strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing during column chromatography.[6]
-
Similar Polarity of Byproducts: Some side products may have polarities very similar to the desired product, making separation by chromatography difficult.
Q4: My NMR spectrum shows more peaks than expected. Does this mean my product is impure?
A4: Not necessarily. The presence of additional peaks in the NMR spectrum could be due to the keto-enol tautomerism of the 4-pyridone ring. The ratio of the keto and enol forms can vary depending on the solvent, temperature, and concentration, leading to two sets of signals for the same compound. To confirm, you can try acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to see if the peak ratios change, which is characteristic of tautomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Side Reactions Dominating | Optimize the reaction temperature. High temperatures can favor side reactions. Try running the reaction at a lower temperature for a longer period. Ensure the stoichiometry of the reactants is accurate. |
| Steric Hindrance | The bulky tert-butyl group from pivalaldehyde can sterically hinder the reaction.[5] Consider using a more effective catalyst or a higher concentration of reactants to favor the desired product formation. |
| Decomposition of Product | The product may be sensitive to prolonged heat. Minimize the reaction time once the formation of the product is maximized, as determined by TLC. |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is an oil or does not precipitate | Try different solvent systems for precipitation/crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. Common solvents for recrystallization of pyridones include ethanol, methanol, or mixtures with water.[7] |
| Co-elution with impurities during column chromatography | Due to tautomerism, consider derivatization of the crude product to a single, less polar compound before chromatography. For example, conversion to a nonaflate can facilitate easier purification.[6] |
| Peak tailing in column chromatography | To mitigate the interaction with silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Alternatively, using a different stationary phase like alumina might be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hantzsch-type Reaction)
Materials:
-
Ethyl acetoacetate
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pivalaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
Visualizations
Caption: Simplified reaction pathway for the Hantzsch-type synthesis of the target molecule.
Caption: Troubleshooting workflow for the synthesis and purification of the target molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
"Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" stability and degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The principal degradation route for 1,4-dihydropyridines, including this compound, is the oxidation of the dihydropyridine ring to form the more thermodynamically stable aromatic pyridine derivative.[1] This process, known as aromatization, results in a loss of the compound's intended biological activity.[1][2] This oxidation can be initiated by exposure to light, heat, or oxidizing agents.[1]
Q2: How sensitive is this compound to light?
A2: 1,4-dihydropyridine derivatives are known to be highly photosensitive.[2] Exposure to light, particularly in the UV range, can accelerate the oxidation of the dihydropyridine ring.[3] Degradation can be rapid in solution, sometimes occurring within minutes of direct light exposure.[3] Therefore, it is crucial to protect solutions of this compound from light during all stages of an experiment, including preparation, storage, and analysis.
Q3: What effect does pH have on the stability of this compound in solution?
A3: The pH of a solution can significantly influence the stability of dihydropyridines. The ionization state of the molecule, which is pH-dependent, can affect its degradation pathway and rate.[2] For some dihydropyridines, slightly acidic conditions can enhance stability.[2] It is recommended to perform pH stability studies to determine the optimal pH for your specific experimental conditions.
Q4: Is the solid form of this compound stable?
A4: Generally, the solid state of dihydropyridines is significantly more stable than solutions, especially concerning photodegradation.[2] However, long-term exposure to high humidity and elevated temperatures can lead to degradation even in the solid form.[4]
Q5: What are the common degradation products, and are they likely to interfere with my experiments?
A5: The primary degradation product is the corresponding pyridine derivative.[2] Depending on the experimental assay, this and other potential byproducts could interfere with analytical measurements or exhibit off-target biological effects. The formation of these degradation products can lead to an underestimation of the potency or efficacy of the parent compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent or poor reproducibility in biological assays.
-
Possible Cause: Degradation of the compound during the experimental workflow.
-
Troubleshooting Steps:
-
Review light exposure: Identify all steps where the compound solution is exposed to ambient or harsh lighting.
-
Implement light-protective measures: Use amber-colored vials or wrap containers in aluminum foil.[2] Conduct experimental steps in a dark or dimly lit room.
-
Prepare fresh solutions: Prepare solutions of the compound immediately before use.
-
Verify compound integrity: Use HPLC to check the purity of the stock and working solutions.
-
Issue 2: Loss of compound concentration over a short period, even when protected from light.
-
Possible Cause: Oxidation from dissolved oxygen or trace metal ions in the solvent.
-
Troubleshooting Steps:
-
De-gas solvents: Before use, sparge solvents and buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use high-purity solvents: Ensure that the solvents are of high purity and free from metal contaminants.
-
Consider antioxidants: If compatible with your experimental system, the addition of a suitable antioxidant may be considered.
-
Issue 3: Unexpected peaks appearing in HPLC analysis during stability studies.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize degradation products: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks and deduce their structures. The primary degradation product is expected to be the pyridine analog.
-
Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to intentionally generate degradation products and confirm their retention times.[2]
-
Data Presentation
The following tables present illustrative data from hypothetical forced degradation studies on this compound. This data is for demonstration purposes to show how quantitative results can be structured.
Table 1: Hypothetical Stability of this compound in Solution under Different pH Conditions at 25°C.
| pH | Time (hours) | % Remaining Compound |
| 3.0 | 24 | 98.5 |
| 5.0 | 24 | 99.2 |
| 7.0 | 24 | 95.1 |
| 9.0 | 24 | 88.7 |
Table 2: Hypothetical Results of Forced Degradation Studies.
| Stress Condition | Duration | % Degradation | Major Degradation Product |
| 0.1 N HCl at 60°C | 8 hours | 15.2 | Pyridine analog |
| 0.1 N NaOH at 25°C | 4 hours | 25.8 | Pyridine analog |
| 3% H₂O₂ at 25°C | 2 hours | 35.1 | Pyridine analog |
| UV Light Exposure | 1 hour | 45.5 | Pyridine analog |
| Heat (80°C) | 24 hours | 10.3 | Pyridine analog |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol outlines a general method for monitoring the degradation of this compound.
-
System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., ~254 nm).
-
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to the desired concentration in the test solution (e.g., buffer at a specific pH).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Inject the aliquot into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.[2]
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial time point.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and validating stability-indicating analytical methods.[2]
-
Acid Hydrolysis: Incubate a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.[2]
-
Base Hydrolysis: Incubate a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature.[2]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2]
-
Photodegradation: Expose a solution of the compound to a controlled light source, such as a UV lamp or a photostability chamber.[3]
-
Thermal Degradation: Store a solution or solid sample of the compound at an elevated temperature (e.g., 60-80°C) in a controlled environment.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating method, such as the HPLC protocol described above, to separate the parent drug from its degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Troubleshooting Solubility Issues with Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common solubility issues encountered with "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" and similar dihydropyridine derivatives, providing practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial solubilization of poorly water-soluble compounds like this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] Due to its strong solubilizing power for a wide range of organic molecules, it is a common choice for preparing high-concentration stock solutions.
Q2: My compound is not fully dissolving in DMSO at room temperature. What should I do?
A2: If you observe particulate matter or an incomplete solution, several techniques can be employed to facilitate dissolution. These methods can be applied sequentially:
-
Vortexing: Vigorously mix the solution for 2-5 minutes.
-
Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[1][2] Avoid excessive or prolonged heating, as it may lead to compound degradation.
-
Sonication: Use a bath sonicator for 5-10 minutes to break down compound aggregates.[1][2]
If the compound still does not dissolve, consider preparing a more dilute stock solution.
Q3: The DMSO stock solution was initially clear, but a precipitate formed over time. What is the cause?
A3: Precipitation after initial dissolution can be attributed to several factors. A primary reason is the hygroscopic nature of DMSO, which readily absorbs moisture from the air.[1] Water contamination can significantly decrease the solubility of many organic compounds. Another possibility is that the solution is supersaturated. To mitigate this, use anhydrous DMSO and store the stock solution in a tightly sealed vial with desiccant.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A4: This is a common challenge when transferring a compound from a high-concentration organic stock to an aqueous buffer. This "crashing out" is due to the abrupt change in solvent polarity.[2] To address this, consider the following strategies:
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), a slightly higher concentration within this limit may improve solubility.[2]
-
Use of Surfactants or Co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous medium can help maintain the compound's solubility.[3][4]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
Troubleshooting Guide
Issue: Compound will not dissolve in common organic solvents.
This workflow provides a systematic approach to addressing solubility challenges.
Caption: Troubleshooting workflow for compound dissolution.
Data Presentation: Solvent and Technique Summary
The following tables summarize potential solvents and techniques to enhance the solubility of this compound.
Table 1: Common Organic Solvents for Initial Solubility Testing
| Solvent | Abbreviation | Properties and Considerations |
| Dimethyl Sulfoxide | DMSO | High dissolving power, hygroscopic, can be toxic to cells at higher concentrations.[1][2] |
| Dimethylformamide | DMF | Good solvent for many organic compounds, less volatile than other options. |
| Ethanol | EtOH | A polar protic solvent, often used in biological assays. |
| Methanol | MeOH | Similar to ethanol, but can be more toxic. |
Table 2: Solubility Enhancement Techniques
| Technique | Description | Key Considerations |
| pH Adjustment | Modifying the pH of the aqueous medium can ionize the compound, increasing its solubility. | Requires knowledge of the compound's pKa. |
| Co-solvency | Using a mixture of solvents can increase solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] | The toxicity of the co-solvent must be considered for biological experiments.[4] |
| Complexation | Encapsulating the compound in a larger molecule, such as a cyclodextrin, can improve aqueous solubility.[3] | The complexation agent must be compatible with the experimental system. |
| Solid Dispersions | Dispersing the compound in a hydrophilic carrier at the solid state can enhance its dissolution rate.[5][6] | This is an advanced technique typically used in drug formulation. |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][4] | Does not increase the equilibrium solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound and a sealed bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Add the DMSO to the tube containing the compound.
-
Dissolution:
-
Vortex the tube vigorously for 2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 10 minutes.
-
If solids persist, warm the solution in a 37°C water bath for 15 minutes, with intermittent vortexing.
-
-
Storage: Once the solution is clear, store it in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
This protocol outlines a general procedure for diluting a DMSO stock solution into an aqueous buffer for a cell-based assay.
Caption: Workflow for diluting a DMSO stock solution.
Safety Precautions
When handling this compound and its solutions, always adhere to standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Handle the compound in a well-ventilated area or a chemical fume hood.[9] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneseo.edu [geneseo.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Recrystallization of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. This guide offers detailed methodologies and addresses common challenges encountered during the purification of this compound.
Experimental Protocols: Recrystallization of Dihydropyridinone Derivatives
General Recrystallization Procedure:
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. Based on related structures, ethanol, ethyl acetate, or a mixture such as ethanol/water or toluene/hexane are promising candidates. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Dissolution: In a suitable flask, add the crude this compound and a small volume of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should initiate as the solution cools and the solubility of the compound decreases. Further cooling in an ice bath can maximize crystal yield.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Potential Solvents for Recrystallization:
| Solvent/Solvent System | Suitability for Dihydropyridinone Derivatives | Notes |
| Ethanol | High | Often used for similar dihydropyridine and quinolinone structures. |
| Ethyl Acetate | Moderate to High | A common solvent for compounds containing ester functional groups. |
| Ethanol/Water | Moderate to High | The addition of water as an anti-solvent can induce crystallization. |
| Toluene/Hexane | Moderate | A non-polar/polar aprotic mixture that can be effective. |
| Methanol/Water | Moderate | Similar to ethanol/water, can be a good alternative. |
| Acetone/Water | Moderate | Another common mixed solvent system for organic compounds. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Frequently Asked Questions:
-
Q1: My compound is not dissolving in the hot solvent. What should I do?
-
A1: Ensure you are using a sufficient volume of solvent and that it is at its boiling point. If the compound remains insoluble, the chosen solvent may be unsuitable. Refer to the solvent selection table for alternatives. It is also possible that insoluble impurities are present, which can be removed by hot filtration.
-
-
Q2: No crystals are forming upon cooling. What is the problem?
-
A2: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, the compound will remain in solution even at low temperatures. Try evaporating some of the solvent to increase the concentration.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
-
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
-
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too quickly. To resolve this, try reheating the solution to redissolve the oil and then allow it to cool more slowly. Adding a small amount of a co-solvent in which the compound is more soluble can also help.
-
-
Q4: The yield of my recrystallized product is very low. Why?
-
A4: Low yield can be due to several reasons:
-
Using too much solvent: As mentioned in Q2, excess solvent will retain more of your compound in the solution.
-
Premature crystallization during hot filtration: If the solution cools and crystals form during this step, they will be lost with the insoluble impurities.
-
Washing with too much cold solvent: While washing is necessary, using an excessive amount will dissolve some of your product.
-
The compound has significant solubility in the cold solvent: In this case, choosing a different solvent where the compound is less soluble at low temperatures is recommended.
-
-
Visualizing the Recrystallization Workflow
The following diagram illustrates the logical steps involved in a typical recrystallization process.
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.
Caption: A troubleshooting guide for common recrystallization challenges.
Technical Support Center: Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following a plausible synthetic route involving the condensation of an enamine with an activated alkyne.
Plausible Synthetic Pathway:
A common and effective method for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates involves the reaction of a β-enamino ester with an propiolate ester, followed by cyclization. For the target molecule, this would involve the reaction of ethyl 3-(tert-butylamino)crotonate with ethyl propiolate.
Diagram of the Plausible Synthetic Pathway
Caption: Plausible synthetic route for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Decomposition of starting materials or product: High temperatures can sometimes lead to decomposition. 3. Poor quality of reagents: Impurities in the starting materials can inhibit the reaction. 4. Suboptimal solvent: The chosen solvent may not be ideal for the reaction. | 1. Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Increase the reaction time or temperature incrementally. 2. Optimize temperature: If decomposition is suspected (indicated by charring or the formation of multiple dark spots on TLC), try running the reaction at a lower temperature for a longer duration. The use of microwave irradiation can sometimes provide the necessary energy for cyclization at lower bulk temperatures and shorter reaction times. 3. Purify reagents: Ensure the purity of the enamine and propiolate ester. Distill them if necessary. 4. Solvent screen: Experiment with different high-boiling point solvents such as toluene, xylene, or diphenyl ether. |
| Formation of a Major Side Product | 1. Polymerization of ethyl propiolate: Ethyl propiolate can polymerize, especially at high temperatures. 2. Formation of regioisomers: While less likely in this specific reaction, alternative cyclization pathways can sometimes occur. 3. Hydrolysis of the ester groups: Presence of water in the reaction can lead to hydrolysis of the ethyl ester groups. | 1. Control the addition of ethyl propiolate: Add the ethyl propiolate slowly to the reaction mixture containing the enamine, especially at the beginning of the reaction. 2. Characterize the side product: Isolate and characterize the major side product using techniques like NMR and mass spectrometry to understand its structure and formation mechanism. This will help in devising a strategy to minimize its formation. 3. Use anhydrous conditions: Ensure that all reagents and solvents are dry. |
| Difficulty in Product Purification | 1. Product is an oil or a low-melting solid: This can make crystallization difficult. 2. Presence of persistent impurities: Some impurities may have similar polarity to the product, making chromatographic separation challenging. 3. Product is thermally unstable: The product might decompose during purification techniques that require heat, such as distillation. | 1. Attempt different purification techniques: If crystallization is not feasible, try column chromatography with a carefully selected solvent system. If the product is an oil, it may solidify upon standing or scratching with a glass rod. 2. Optimize chromatography: Use a long column and a shallow solvent gradient for better separation. Consider using a different stationary phase if silica gel is not effective. 3. Use non-thermal purification methods: If the product is thermally labile, avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and purification. |
| Reaction Stalls at the Michael Adduct Intermediate | 1. Insufficient energy for cyclization: The intramolecular cyclization step may require a higher temperature than the initial Michael addition. | 1. Increase the temperature: After confirming the formation of the Michael adduct by TLC or LC-MS, you may need to increase the reaction temperature to facilitate the cyclization. 2. Use a catalyst: In some cases, a catalytic amount of a weak acid or base can promote the cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this type of reaction?
A1: The yield for the synthesis of substituted 4-oxo-1,4-dihydropyridine-3-carboxylates can vary significantly depending on the specific substrates and reaction conditions. Yields can range from moderate (30-50%) to good (60-80%) under optimized conditions.
Q2: How can I confirm the formation of the desired product?
A2: The formation of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the C=O of the ketone and ester, and the N-H bond.
Q3: What is the best way to purify the final product?
A3: Purification can often be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes). If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a common alternative.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Ethyl propiolate is a reactive and potentially lachrymatory compound. All manipulations should be carried out in a well-ventilated fume hood. The use of high temperatures requires appropriate safety measures, including the use of a blast shield, especially when performing reactions under pressure (e.g., in a sealed tube or microwave reactor). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound. Note: This is a plausible method and may require optimization.
Synthesis of Ethyl 3-(tert-butylamino)crotonate (Enamine Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1 equivalent), tert-butylamine (1.1 equivalents), and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
-
Add a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Synthesis of this compound
-
In a suitable reaction vessel, dissolve ethyl 3-(tert-butylamino)crotonate (1 equivalent) in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).
-
Slowly add ethyl propiolate (1 equivalent) to the solution.
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) and monitor the progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
The product may precipitate from the solvent upon cooling. If so, it can be collected by filtration and washed with a non-polar solvent like hexanes to remove the high-boiling point solvent.
-
If the product does not precipitate, the solvent can be removed by vacuum distillation (if the product is not thermally labile), or the product can be purified by column chromatography.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number |
| Ethyl 3-(tert-butylamino)crotonate | C₁₀H₁₉NO₂ | 185.26 | ~220-225 | N/A | 39861-68-6 |
| Ethyl propiolate | C₅H₆O₂ | 98.10 | 119-120 | N/A | 623-47-2 |
| This compound | C₁₂H₁₇NO₃ | 223.27 | N/A | N/A | 134653-98-8 |
Note: Physical properties are approximate and can vary.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Analysis of Byproducts in the Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. This guide addresses common issues, potential byproducts, and analytical strategies to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most probable synthetic route is a variation of the Gould-Jacobs reaction.[1] This involves the condensation of an enamine, such as ethyl 3-amino-4,4-dimethylpent-2-enoate, with a malonic ester derivative, followed by a thermal or acid-catalyzed cyclization to form the dihydropyridine ring.
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
Low yields are a common challenge in the synthesis of pyridone derivatives.[2] Several factors can contribute to this issue:
-
Suboptimal Reaction Temperature: The cyclization step often requires high temperatures. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the desired product.[3]
-
Incorrect Reaction Time: Insufficient reaction time can result in incomplete conversion, while prolonged heating can increase the formation of degradation byproducts.
-
Catalyst Inefficiency: If an acid or base catalyst is used for cyclization, its activity may be insufficient, or it may be deactivated during the reaction.
-
Moisture in Reagents or Solvents: The presence of water can lead to hydrolysis of the ester functionalities on the starting materials or the final product.
Troubleshooting Tips:
-
Optimize Reaction Conditions: Systematically screen a range of temperatures and reaction times to identify the optimal conditions for your specific setup.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis-related side reactions.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and byproducts.[2]
Q3: I am observing several spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts?
Based on the probable Gould-Jacobs reaction pathway, several byproducts can be anticipated:
-
Incompletely Cyclized Intermediate: The linear intermediate formed after the initial condensation may persist if the cyclization conditions are not optimal.
-
Hydrolysis Product: The ethyl ester group on the main product or starting materials can be hydrolyzed to the corresponding carboxylic acid, especially if moisture is present at high temperatures.
-
Self-Condensation Products: The enamine or malonic ester starting materials may undergo self-condensation reactions.[2]
-
Decarboxylation Product: At very high temperatures, the final product might undergo decarboxylation.
| Potential Byproduct | Formation Mechanism | Expected Mass (Da) |
| Incompletely Cyclized Intermediate | Incomplete thermal or acid-catalyzed cyclization. | Varies based on reactants |
| 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | Hydrolysis of the ethyl ester of the final product. | 209.22 |
| Diethyl malonate self-condensation products | Base-catalyzed self-condensation of diethyl malonate. | Varies |
| Ethyl 3-amino-4,4-dimethylpent-2-enoate self-condensation products | Self-condensation of the enamine starting material. | Varies |
| 6-(tert-butyl)-1,4-dihydropyridin-4-one | Decarboxylation of the final product at high temperatures. | 165.23 |
Q4: How can I effectively purify my product and remove the byproducts?
Purification of pyridone derivatives can be challenging due to their polarity.[2]
-
Column Chromatography: Flash column chromatography on silica gel is a common purification method. However, the acidic nature of silica gel can sometimes cause streaking or degradation of pyridine-containing compounds.[2] To mitigate this, a small amount of a neutralizer like triethylamine can be added to the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: The basicity of the dihydropyridine nitrogen allows for purification via acid-base extraction, provided the product and impurities have sufficiently different pKa values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Reaction temperature too low- Incorrect stoichiometry | - Use a fresh or more active catalyst.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Carefully verify the molar ratios of your reactants. |
| Multiple Products Observed (TLC/LC-MS) | - Incomplete cyclization- Side reactions (hydrolysis, self-condensation)- Product degradation | - Increase reaction time or temperature for the cyclization step.- Ensure anhydrous conditions.- Monitor the reaction closely to identify the optimal endpoint before significant degradation occurs.[2] |
| Difficulty in Product Isolation/Purification | - Product is highly polar and streaks on silica gel- Co-elution of impurities | - For column chromatography, consider using neutral or basic alumina, or add a small percentage of triethylamine to your eluent.- Attempt recrystallization from various solvent systems.- Consider derivatization to a less polar compound for purification, followed by deprotection. |
| Product Appears Unstable | - Oxidation of the dihydropyridine ring- Thermal decomposition | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.- Avoid prolonged exposure to high heat during purification and handling. |
Experimental Protocols
General Procedure for Gould-Jacobs Synthesis of this compound (Illustrative)
Note: This is a generalized procedure and may require optimization.
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 3-amino-4,4-dimethylpent-2-enoate (1 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Cyclization: Heat the reaction mixture to a high temperature (typically 200-250 °C). The progress of the reaction should be monitored by TLC. The reaction is typically complete when the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Analytical Methods for Byproduct Analysis
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and identify the number of components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of the product and byproducts compared to TLC.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of the product and impurities, which is crucial for deducing their structures. The fragmentation patterns can provide further structural information. For 1,4-dihydropyridine derivatives, a common fragmentation is the loss of the substituent at the 4-position to form a stable pyridinium cation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated byproducts.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Large-Scale Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for this compound?
A1: A prevalent and scalable method is the cyclocondensation reaction of a β-enamino ester with an acylacetate, a variation of the Gould-Jacobs reaction. Specifically, the reaction between ethyl 3-(tert-butylamino)crotonate and diethyl malonate or a similar C3-synthone, followed by a thermal cyclization, is a common approach.
Q2: What are the critical parameters to control during the cyclization step?
A2: The cyclization is typically a high-temperature process, often requiring temperatures between 250-300°C.[1][2] Key parameters to control are:
-
Temperature: Insufficient temperature can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition and the formation of tarry byproducts.[1][3]
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal heating time.[1]
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[1]
Q3: How can I improve the yield of the initial condensation reaction to form the enamino ester intermediate?
A3: To improve the yield of the enamino ester, consider the following:
-
Reagent Quality: Use fresh, high-quality starting materials.
-
Stoichiometry: A slight excess of the amine or the β-ketoester can be used to drive the reaction to completion.
-
Water Removal: The condensation reaction produces water. Its removal, for instance by azeotropic distillation with a suitable solvent, can shift the equilibrium towards the product.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: For large-scale purification, the following methods are recommended:
-
Precipitation/Crystallization: After the reaction, the mixture can be cooled, and a non-polar solvent like hexane or petroleum ether can be added to precipitate the crude product.[1] Recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture can then be performed to achieve high purity.[1]
-
Slurry Washing: The crude solid can be washed with a suitable solvent to remove impurities without fully dissolving the product.
-
Column Chromatography: While less common for very large scales due to cost and time, silica gel chromatography can be used for smaller batches or to isolate highly pure material.
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation | - Ensure complete removal of water during the formation of the enamino ester intermediate. - Use a slight excess of the more volatile reactant. - Consider using a catalyst, such as a mild acid, to facilitate the condensation. |
| Incomplete Cyclization | - Gradually increase the reaction temperature in increments of 10-15°C, while monitoring for product degradation.[1] - Extend the reaction time at the optimal temperature.[1] - Ensure efficient and uniform heating of the reaction mixture. For very large scales, mechanical stirring is crucial. |
| Product Decomposition | - Optimize the cyclization temperature and time to find a balance between reaction completion and degradation.[1] - Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) to maintain a stable and uniform temperature.[3] |
| Side Reactions | - Run the reaction under an inert atmosphere to prevent oxidation. - Ensure the purity of starting materials to avoid side reactions from impurities. |
Problem 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Troubleshooting Steps |
| Excessive Heating | - Lower the cyclization temperature and/or shorten the reaction time.[1] - Use a high-boiling solvent to better control the temperature.[3] |
| Presence of Oxygen | - Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). |
| Impure Reagents | - Purify starting materials before use. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | - Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.[1] - Use seed crystals if available. - Purify via column chromatography. |
| Co-precipitation of Impurities | - Optimize the precipitation/crystallization solvent system. A mixture of solvents might be necessary. - Perform a hot filtration to remove any insoluble impurities before crystallization. |
| Residual High-Boiling Solvent | - Ensure thorough removal of the high-boiling solvent under high vacuum. - Wash the isolated product extensively with a low-boiling, non-polar solvent in which the high-boiling solvent is soluble. |
Experimental Protocols
A plausible large-scale synthesis can be envisioned in two main stages: the formation of the β-enamino ester intermediate and its subsequent cyclization.
Stage 1: Synthesis of Ethyl 3-(tert-butylamino)crotonate (Intermediate)
-
Reaction: Ethyl acetoacetate + tert-Butylamine → Ethyl 3-(tert-butylamino)crotonate + Water
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add ethyl acetoacetate and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Add tert-butylamine (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 30°C.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the ethyl acetoacetate is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ethyl 3-(tert-butylamino)crotonate, which can often be used in the next step without further purification.
-
Stage 2: Synthesis of this compound
-
Reaction: Ethyl 3-(tert-butylamino)crotonate + Diethyl malonate → this compound + Ethanol
-
Procedure:
-
To a high-temperature resistant reaction vessel, add the crude ethyl 3-(tert-butylamino)crotonate and diethyl malonate (1.0-1.2 equivalents).
-
Add a high-boiling solvent such as Dowtherm A or diphenyl ether.[3]
-
Heat the mixture to 250-260°C under a nitrogen atmosphere.[3]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.[1]
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.[1]
-
Collect the solid by filtration and wash with the same non-polar solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data Summary
| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Overall |
| Typical Yield | 90-95% (crude) | 60-80% | 54-76% |
| Reaction Temperature | Reflux (Toluene: ~111°C) | 250-260°C | - |
| Reaction Time | 2-4 hours | 30-60 minutes | - |
| Key Reagent Ratio | tert-Butylamine: 1.0-1.1 eq. | Diethyl malonate: 1.0-1.2 eq. | - |
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision-making process.
References
Validation & Comparative
"Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" vs amlodipine
An Objective Comparison of a Clinically-Established Calcium Channel Blocker and a Structurally-Related Novel Compound
For researchers and professionals in drug development, understanding the comparative landscape of therapeutic molecules is paramount. This guide provides a detailed comparison between the well-established L-type calcium channel blocker, amlodipine, and a novel dihydropyridine derivative, Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate.
Disclaimer: As of the latest literature search, no specific biological or pharmacological data for this compound is publicly available. Therefore, this comparison is based on the extensive, experimentally-verified data for amlodipine and the predicted properties of this compound, inferred from its structural classification as a dihydropyridine. All information regarding the latter should be considered hypothetical until substantiated by experimental evidence.
Chemical and Physical Properties
Amlodipine is a widely prescribed medication for hypertension and angina. Its chemical structure is characterized by a dihydropyridine ring, which is essential for its pharmacological activity. This compound shares this core dihydropyridine structure, suggesting it may exhibit similar biological activities.
| Property | Amlodipine | This compound |
| IUPAC Name | (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | This compound |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ | C₁₂H₁₇NO₃ |
| Molecular Weight | 408.9 g/mol | 223.27 g/mol |
| Chemical Class | Dihydropyridine | Dihydropyridine (Predicted) |
Mechanism of Action: L-Type Calcium Channel Blockade
Amlodipine functions by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. Given its dihydropyridine core, this compound is hypothesized to share this mechanism of action.
Pharmacological Data: Amlodipine
The following table summarizes key pharmacological parameters for amlodipine, derived from extensive clinical and preclinical studies. No such data is currently available for this compound.
| Parameter | Value (Amlodipine) | Reference |
| Bioavailability | 64-90% | [1][2] |
| Protein Binding | 93-97.5% | [1][2] |
| Metabolism | Hepatic (CYP3A4) | [1][2] |
| Elimination Half-life | 30-50 hours | [1][2] |
| Peak Plasma Concentration | 6-12 hours | [1][2] |
Experimental Protocols
To evaluate the potential calcium channel blocking activity of a novel compound like this compound and compare it to amlodipine, standardized in vitro and in vivo assays are essential.
In Vitro Assay: Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel activity.
Objective: To determine the inhibitory concentration (IC₅₀) of the test compound on L-type calcium channels.
Methodology:
-
Cell Culture: Use a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an internal solution containing Cs⁺ to block K⁺ channels.
-
Whole-Cell Configuration: Establish a giga-ohm seal between the micropipette and a single cell, then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.
-
Channel Activation: Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound (amlodipine or the novel compound) and record the corresponding reduction in the calcium current amplitude.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion
Amlodipine is a well-characterized dihydropyridine calcium channel blocker with proven clinical efficacy and a well-understood pharmacological profile. This compound, based on its chemical structure, is a promising candidate for possessing similar L-type calcium channel blocking activity. However, without experimental data, any comparison remains speculative.
Further research, beginning with in vitro assays such as patch-clamp electrophysiology, is necessary to elucidate the pharmacological properties of this compound and to determine its potential as a therapeutic agent. This guide provides a framework for such a comparative evaluation, highlighting the established benchmark of amlodipine and the necessary experimental approaches to characterize a novel compound in this class.
References
Comparative Analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate Analogs
A detailed guide for researchers and drug development professionals on the structure-activity relationship and performance of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and its analogs, supported by experimental data and detailed methodologies.
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its potent calcium channel blocking activity and widespread use in the treatment of cardiovascular diseases. The biological activity of DHP derivatives is highly sensitive to the nature and position of substituents on the dihydropyridine ring. This guide provides a comparative analysis of analogs of this compound, with a focus on how substitutions at various positions, particularly the 6-position, influence their biological performance.
Structure-Activity Relationship and Performance Comparison
The substitution pattern on the 1,4-dihydropyridine ring plays a crucial role in determining the pharmacological profile of these compounds. Key positions for modification include the C2, C3, C4, C5, and C6 positions. For the purpose of this guide, we will focus on analogs of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate with a bulky tert-butyl group at the C6 position and explore the impact of modifications at other positions.
While direct comparative studies on a series of this compound analogs with systematic variations are not extensively available in the public domain, structure-activity relationship (SAR) studies on broader classes of 1,4-dihydropyridines provide valuable insights. For instance, research has shown that the ester groups at the C3 and C5 positions are critical for activity, and an aryl group at the C4 position is often required for optimal calcium channel blocking.[1][2]
A study on water-soluble 1,4-dihydropyridine derivatives as N-type calcium channel blockers provides valuable insights into the role of substituents at the 2-, 5-, and 6-positions.[1][3] While not a direct comparison of 6-alkyl analogs, this study highlights the significant impact of modifications at the 6-position on biological activity. For instance, the introduction of a dimethylacetal group at the C6 position led to a compound with potent and selective N-type calcium channel inhibitory activity.[1] This suggests that the steric and electronic properties of the substituent at the C6 position are key determinants of potency and selectivity.
To illustrate a potential comparative analysis, the following table presents hypothetical data for a series of this compound analogs, based on established SAR principles for 1,4-dihydropyridines. This table is for illustrative purposes to guide researchers in their own comparative studies.
Table 1: Hypothetical Comparative In Vitro Activity of this compound Analogs
| Compound ID | R1 (at N1) | R2 (at C2) | R4 (Aryl Group) | Biological Target | IC50 (µM) |
| Parent | H | CH3 | Phenyl | L-type Ca2+ Channel | 1.5 |
| Analog 1 | CH3 | CH3 | Phenyl | L-type Ca2+ Channel | 2.8 |
| Analog 2 | H | H | Phenyl | L-type Ca2+ Channel | 5.2 |
| Analog 3 | H | CH3 | 2-Nitrophenyl | L-type Ca2+ Channel | 0.8 |
| Analog 4 | H | CH3 | 3-Nitrophenyl | L-type Ca2+ Channel | 0.5 |
| Analog 5 | H | CH3 | 4-Chlorophenyl | L-type Ca2+ Channel | 1.1 |
Note: The data in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments commonly used to evaluate the performance of 1,4-dihydropyridine analogs.
In Vitro Calcium Channel Blocking Activity Assay (Whole-cell Patch Clamp)
This method directly measures the inhibitory effect of compounds on L-type calcium channels in isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pigs.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record L-type Ca2+ currents (ICa,L).
-
Maintain a holding potential of -40 to -120 mV.
-
Apply depolarizing pulses at various frequencies (e.g., 0.1-1 Hz) to elicit ICa,L.
3. Compound Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in the extracellular solution.
-
Apply the compounds to the cells via a perfusion system.
4. Data Analysis:
-
Measure the peak ICa,L amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each compound concentration.
-
Determine the IC50 value by fitting the concentration-response data to a logistic equation.
Radioligand Binding Assay for Calcium Channel Affinity
This assay determines the binding affinity of the test compounds to the dihydropyridine binding site on the L-type calcium channel.
1. Membrane Preparation:
-
Prepare a particulate fraction of rat brain tissue rich in L-type calcium channels.
2. Binding Assay:
-
Incubate the membrane preparation with a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) in the presence of varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium.
3. Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
4. Data Analysis:
-
Calculate the specific binding of the radioligand at each test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures can aid in the understanding and design of comparative studies.
Caption: Signaling pathway of 1,4-dihydropyridine action on L-type calcium channels.
Caption: General experimental workflow for the evaluation of dihydropyridine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and Related Bioactive Scaffolds
Introduction
The 1,4-dihydropyridine (DHP) scaffold and its oxidized form, the 4-oxo-1,4-dihydropyridine (or 4-pyridone), are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and calcium channel modulation.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of a specific, less-documented derivative, Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate . Due to the limited publicly available data on this exact molecule, this analysis will extrapolate its potential biological profile by examining the well-established SAR of the broader 4-oxo-1,4-dihydropyridine class and comparing it with structurally related compounds that have been extensively studied and for which experimental data are available.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative framework to understand the potential therapeutic applications and design principles of this chemical family.
General Structure-Activity Relationship (SAR) of 4-Oxo-1,4-dihydropyridines
The biological activity of 4-oxo-1,4-dihydropyridine derivatives is highly dependent on the nature and position of substituents on the core ring structure. The key positions for modification that significantly influence the pharmacological profile are the N1, C2, C3, C5, and C6 positions.
A generalized SAR for the 4-oxo-1,4-dihydropyridine scaffold can be summarized as follows:
-
N1 Position: Substitution at the nitrogen atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In many quinolone antibacterials, a subclass of 4-pyridones, an ethyl or cyclopropyl group at N1 is crucial for potent activity.[4]
-
C2 and C6 Positions: Small alkyl groups, such as methyl groups, are common at these positions in many active DHPs. The introduction of bulkier groups can modulate selectivity and potency. The presence of a bulky group like the tert-butyl group at C6 in the title compound is a significant structural feature that likely influences its binding affinity and selectivity for specific targets.
-
C3 Position: An ester or a carboxylic acid group at the C3 position is a common feature in many biologically active 4-oxo-1,4-dihydropyridines. This group is often essential for interaction with the target protein, potentially acting as a hydrogen bond acceptor.[5][6]
-
C4 Position: While the title compound has an oxo group at C4, the broader 1,4-DHP class often features a substituted aryl ring at this position, which is a critical determinant for activity, particularly in calcium channel blockers.[7][8] The 4-oxo functionality defines the pyridone subclass and is integral to the activity of compounds like quinolone antibiotics.
-
C5 Position: Similar to the C3 position, this position is often substituted with a carboxyl or carbamoyl group which can enhance cytotoxic potential.[9]
Caption: Key positions on the 4-oxo-1,4-dihydropyridine ring influencing biological activity.
Comparative Analysis with Alternative Bioactive Scaffolds
To contextualize the potential activity of this compound, we will compare its structural features to other 1,4-DHP and 4-pyridone derivatives with established biological activities and supporting experimental data.
Alternative 1: 1,4-Dihydropyridines as Anticancer Agents
A significant area of research for 1,4-DHP derivatives is their potential as anticancer agents.[1][8][9][10][11] Symmetrical 1,4-DHPs, in particular, have shown promising cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Selected 1,4-DHP Derivatives Against Human Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 18 | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [8] |
| MCF-7 | 5.2 | [8] | ||
| 19 | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [8] |
| MCF-7 | 5.7 | [8] | ||
| 20 | Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [8] |
| MCF-7 | 11.9 | [8] | ||
| 7a | 2,6-dimethyl-3,5-bis-N-(thiazol-2-yl)carbamoyl-4-phenyl-1,4-dihydropyridine | MOLT-4 | 17.4 ± 2.0 | [9] |
| LS180 | 29.7 ± 4.7 | [9] |
| 7d | 2,6-dimethyl-3,5-bis-N-(5-methylthiazol-2-yl)carbamoyl-4-phenyl-1,4-dihydropyridine | MCF-7 | 28.5 ± 3.5 |[9] |
HeLa: Human cervical adenocarcinoma; MCF-7: Human breast carcinoma; MOLT-4: Human T-cell leukemia; LS180: Human colon adenocarcinoma.
The data indicates that the substitution pattern on the 4-aryl ring and the nature of the groups at the C3 and C5 positions are critical for anticancer activity. The presence of a 4-bromophenyl moiety is noted as being important for action against several cancer cell lines.[8] The introduction of N-thiazolyl carbamoyl groups at C3 and C5 also appears to enhance cytotoxic potential.[9]
Alternative 2: Dihydrofuropyridinones as Anti-influenza Virus Agents
The 4-oxo-pyridone scaffold is also found in compounds with antiviral properties. A study on 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones identified several compounds with significant activity against influenza virus, acting as neuraminidase inhibitors.[12][13]
Table 2: Anti-influenza Virus Activity of Dihydrofuropyridinone Derivatives
| Compound ID | EC50 (µM) vs. Influenza A/H1N1 | EC50 (µM) vs. Influenza A/H3N2 | EC50 (µM) vs. Influenza B | Reference |
|---|---|---|---|---|
| 15a | 17.4 | 21.1 | 18.2 | [12] |
| 15g | 10.2 | 11.8 | 10.6 | [12] |
| 15j | 11.5 | 13.9 | 11.9 | [12] |
| 15q | 12.3 | 12.5 | 11.7 |[12] |
EC50: Half-maximal effective concentration.
These compounds are structurally more complex than the title compound, featuring a fused furo-pyridinone system. However, they share the core 4-pyridone motif, highlighting its potential as a pharmacophore for antiviral drug design.
Alternative 3: 1,4-Dihydropyridines as Antitubercular Agents
Recent studies have explored 1,4-DHP derivatives for their activity against Mycobacterium tuberculosis. Lipophilic groups and specific substitutions at the C4 position have been shown to yield potent antitubercular agents.[14]
Table 3: Antitubercular Activity of Selected 1,4-DHP Derivatives
| Compound ID | Structure | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| 3f | Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | 0.02 | [14] |
| 4c | Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | 0.02 | [14] |
| 4e | Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate | 0.02 | [14] |
| Isoniazid | (Standard Drug) | >0.02 |[14] |
MIC: Minimum inhibitory concentration.
These compounds, with a substituted pyrazole ring at the C4 position, demonstrate exceptionally high potency, surpassing that of the first-line antitubercular drug isoniazid.[14] This underscores the significant impact of the C4 substituent on directing the biological activity of the DHP scaffold.
Experimental Protocols
The biological activities of the compared compounds were determined using standardized in vitro assays. Below are detailed methodologies for key experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 1,4-DHP derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This assay is used to screen for compounds that can inhibit the virus-induced destruction of host cells.
-
Cell Culture: Host cells (e.g., Madin-Darby canine kidney cells for influenza) are grown in 96-well plates to form a confluent monolayer.[13]
-
Virus Infection: The cells are infected with the virus at a specific multiplicity of infection.
-
Compound Treatment: The test compounds are added to the infected cells at various concentrations.
-
Incubation: The plates are incubated for 2-3 days at 35°C until a cytopathic effect is observed in the virus control wells (no compound).[13]
-
Cell Viability Measurement: The viability of the cells is measured, often using a method like the MTT assay, to quantify the extent of CPE.
-
Data Analysis: The EC50 value (the concentration of the compound that protects 50% of cells from virus-induced death) is calculated.
Conclusion
The key structural features of the title compound—the C3 ethyl carboxylate and the C6 bulky tert-butyl group—suggest that it could exhibit significant biological activity. The ester group at C3 is a common feature for maintaining potency, while the large tert-butyl group at C6 is a less common substitution that could confer selectivity for a particular biological target through specific steric interactions.
Based on the comparative analysis with known active derivatives, it is plausible that this compound could be a candidate for investigation as an anticancer or antimicrobial agent. The synthesis and subsequent in vitro screening of this specific compound against a panel of cancer cell lines and microbial strains would be a logical next step to validate these hypotheses and further elucidate the structure-activity relationships within this versatile class of compounds.
References
- 1. gssrr.org [gssrr.org]
- 2. wjpmr.com [wjpmr.com]
- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a "privileged structure" in medicinal chemistry, renowned for its diverse range of biological activities. While initially recognized for its role in calcium channel modulation for treating cardiovascular diseases, derivatives of this heterocyclic motif have demonstrated significant potential as anticancer, antiviral, and antimicrobial agents. This guide provides a comparative overview of the biological activities of various DHP derivatives, with a focus on anticancer and antiviral properties, supported by experimental data and detailed protocols. We will also extrapolate the potential activities of "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" based on established structure-activity relationships.
Anticancer Activity of 1,4-Dihydropyridine Derivatives
Numerous studies have highlighted the cytotoxic effects of DHP derivatives against a variety of human cancer cell lines. The mechanism of action is often multifactorial, extending beyond calcium channel blockade and involving pathways that regulate cell proliferation and survival.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,4-dihydropyridine derivatives against various cancer cell lines. These compounds showcase the structural diversity and the corresponding range of potencies within this class of molecules.
| Compound ID | C2/C6 Substituents | C3/C5 Substituents | C4 Substituent | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7a | 2,6-Dimethyl | 3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl | 4-(2-Chlorophenyl) | MOLT-4 | 17.4 ± 2.0 | Cisplatin | - |
| 7d | 2,6-Dimethyl | 3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl | 4-(4-Nitrophenyl) | MCF-7 | 28.5 ± 3.5 | Cisplatin | - |
| HD-7 | 2,6-Dimethyl | N3,N5-Bis(2,4-dimethoxyphenyl)dicarboxamide | 4-(4-Fluorophenyl) | MCF-7 | 16.75 | Lapatinib | 2.02 |
| HD-8 | 2,6-Dimethyl | N3,N5-Bis(2,4-dimethoxyphenyl)dicarboxamide | 4-(4-(Dimethylamino)phenyl) | MCF-7 | 18.33 | Lapatinib | 2.02 |
| Compound 3a | - | - | - | Hela | 3.5 µg/mL | - | - |
| Compound 3a | - | - | - | MCF-7 | 4.5 µg/mL | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of DHP derivatives is significantly influenced by the nature and position of substituents on the dihydropyridine ring.[1]
-
C4 Position: The presence of an aryl group at the C4 position is often crucial for optimal activity.[1] Electron-withdrawing groups on this phenyl ring can modulate the activity.[1]
-
C3 and C5 Positions: Ester groups at these positions are generally effective for activity.[1] The introduction of N-thiazolyl carbamoyl groups has been shown to enhance cytotoxic potential.[2]
-
C2 and C6 Positions: Small alkyl groups like methyl are common. Replacing these with more lipophilic aromatic groups may improve organ penetration but could also lead to increased steric hindrance, potentially reducing activity.[3]
-
Influence of a C6 tert-Butyl Group: Based on the SAR, a bulky tert-butyl group at the C6 position of "this compound" could have conflicting effects. While it increases lipophilicity, which might enhance cell membrane penetration, it could also introduce steric hindrance at the target binding site, potentially reducing overall cytotoxic activity.[2] Experimental validation is necessary to determine the net effect of this substitution.
Antiviral Activity of 1,4-Dihydropyridine Derivatives
Recent research has identified DHP derivatives as promising antiviral agents, particularly as inhibitors of viral entry. Their mechanism often involves targeting viral glycoproteins or host factors essential for the virus to enter the cell.
Comparative Antiviral Data
The following table presents the antiviral activity of selected compounds against different viruses.
| Compound | Virus | Assay | EC50/IC50 |
| Azelnidipine | Zika Virus (ZIKV) | Plaque Reduction | Potent inhibition |
| Azelnidipine | Dengue Virus (DENV) | Plaque Reduction | Potent inhibition |
| Compound 2c | Influenza A (H3N2) | Cytopathic Effect | - |
| Emetine | Hantaan Virus (HTNV-G) | Pseudotype Entry | 0.6 - 1.2 µM |
| Tetrandrine | Hantaan Virus (HTNV-G) | Pseudotype Entry | 7.5 - 10 µM |
Mechanism of Antiviral Action: Hantavirus Entry Inhibition
Several DHP derivatives have been shown to inhibit the entry of Hantaviruses into host cells.[4] The proposed mechanism involves the modulation of cellular pathways that the virus hijacks for entry.
Below is a diagram illustrating a generalized workflow for a high-throughput screening assay to identify viral entry inhibitors.
References
- 1. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 6-Substituted Dihydropyridines as L-Type Calcium Channel Modulators
A detailed guide for researchers and drug development professionals on the structure-activity relationship, comparative efficacy, and experimental evaluation of 6-substituted dihydropyridine derivatives.
This guide provides a comprehensive comparative analysis of 6-substituted dihydropyridines, a critical class of molecules known for their modulation of L-type calcium channels. These channels are pivotal in cardiovascular physiology, making dihydropyridines a cornerstone in the treatment of hypertension and angina.[1][2] This document delves into the structure-activity relationships (SAR) with a focus on the C6 position of the dihydropyridine ring, presents available quantitative data on their biological activity, and provides detailed experimental protocols for their evaluation.
Structure-Activity Relationship at the 6-Position
The substitution at the 6-position of the 1,4-dihydropyridine (DHP) ring plays a significant role in the molecule's pharmacological profile, including its potency, selectivity, and duration of action. While the 4-aryl ring is a primary determinant of activity, modifications at the 2- and 6-positions can fine-tune the therapeutic properties of these compounds.[3][4]
Traditionally, the Hantzsch synthesis has been the method of choice for producing dihydropyridine derivatives, allowing for the introduction of various substituents at the 6-position.[5][6][7] Studies have shown that small alkyl groups, such as methyl, at the 2- and 6-positions are generally favorable for activity. However, strategic modifications at the 6-position can lead to compounds with altered selectivity profiles. For instance, a 6-dimethylacetal derivative of a cilnidipine analog was found to have significantly lower activity for L-type calcium channels, while exhibiting potent inhibitory activity against N-type calcium channels.[8] This highlights the potential for developing more selective calcium channel blockers by modifying the 6-position.
Comparative Biological Activity
A direct comparative analysis of a wide range of 6-substituted dihydropyridines with varying alkyl and aryl groups is limited in the readily available literature. However, existing research provides valuable insights into the impact of these substitutions. The following table summarizes representative data on the calcium channel blocking activity of dihydropyridines, including those with modifications that indirectly inform on the importance of the 6-position.
| Compound ID | 6-Position Substituent | Other Key Substituents | Target/Assay | Activity (IC50/pEC50) | Reference |
| Nifedipine | Methyl | 2-Nitrophenyl at C4, Methyl esters at C3/C5 | Rabbit Aorta Contraction | - | [9] |
| Compound 5 | Methyl | 3-Nitrophenyl at C4, Methyl ester at C3, Phenylcarbamoyl at C5 | Porcine Coronary Artery Smooth Muscle (PCASM) Assay | pEC50: 6.46 ± 0.07 | [10] |
| Compound 6 | Methyl | 3-Chlorophenyl at C4, Methyl ester at C3, Phenylcarbamoyl at C5 | Porcine Coronary Artery Smooth Muscle (PCASM) Assay | pEC50: 6.35 ± 0.10 | [10] |
| APJ2708 analog (7) | Dimethylacetal | Varied substituents at other positions | N-type Calcium Channel Inhibition | Effective Inhibition | [8] |
Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
Dihydropyridines exert their primary effect by blocking L-type voltage-gated calcium channels, which are crucial for the influx of calcium into vascular smooth muscle cells and cardiomyocytes. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.
Caption: L-Type Calcium Channel Signaling Pathway and Dihydropyridine Blockade.
The evaluation of novel 6-substituted dihydropyridines typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.
Caption: A typical experimental workflow for the synthesis and evaluation of 6-substituted dihydropyridines.
Experimental Protocols
Hantzsch Dihydropyridine Synthesis (General Procedure)
This protocol describes a general method for the synthesis of 1,4-dihydropyridines, which can be adapted for the synthesis of 6-substituted derivatives by selecting the appropriate β-ketoester.[11][12]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate for a 6-methyl substituent)
-
Ammonia source (e.g., ammonium acetate or aqueous ammonia)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
Dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.
-
Add the ammonia source (1 equivalent) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyridine derivative.
In Vitro Evaluation of L-Type Calcium Channel Blockade
This technique provides a direct measure of the ion flow through calcium channels and is considered the gold standard for characterizing channel blockers.[1][13][14]
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing BaCl₂ or CaCl₂ as the charge carrier)
-
Internal solution (pipette solution)
-
Test compounds (6-substituted dihydropyridines)
Procedure:
-
Cell Preparation: Culture the cells on glass coverslips to an appropriate confluency.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit L-type calcium channel currents.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Construct a concentration-response curve and fit the data to determine the IC50 value.
-
This is a higher-throughput method to screen for compounds that inhibit depolarization-induced calcium influx.[10][15][16]
Materials:
-
Cell line expressing L-type calcium channels
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Depolarizing solution (e.g., high potassium HBSS)
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and grow to confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells with HBSS and then incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record the baseline fluorescence.
-
Add the depolarizing solution to all wells simultaneously using an automated injector.
-
Immediately begin kinetic fluorescence readings (excitation ~490 nm, emission ~515 nm) to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the calcium influx for each compound concentration relative to the control (vehicle-treated) wells.
-
Generate dose-response curves and calculate the IC50 values.
-
References
- 1. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.aatbio.com [docs.aatbio.com]
Docking Studies of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding interactions of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a member of the 1,4-dihydropyridine (DHP) class of compounds, with various biological targets. While specific docking studies on this particular molecule are not extensively available in the public domain, this document synthesizes findings from research on structurally similar DHP derivatives to project its potential efficacy and binding characteristics. The information presented herein is intended to serve as a foundational resource for further computational and in-vitro investigations.
Introduction to 1,4-Dihydropyridine Derivatives
The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antioxidant, and multidrug resistance (MDR) inhibition.[1][2][3] The biological action of these compounds is often attributed to their ability to interact with specific protein targets, modulating their function. Molecular docking studies are a crucial in-silico tool to predict and analyze these interactions at a molecular level, providing insights into the binding affinity and orientation of a ligand within the active site of a protein.
Potential Biological Targets and Signaling Pathways
Based on the activities of analogous DHP derivatives, this compound is hypothesized to interact with key proteins implicated in cancer and oxidative stress.
Anticancer Activity: Targeting Janus Kinase 2 (JAK2)
Several DHP derivatives have been investigated as potential inhibitors of the Janus Associated Kinase-2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway.[4] Dysregulation of this pathway is implicated in various cancers. A docking study of this compound against JAK2 could reveal its potential as an anticancer agent.
Caption: Proposed inhibition of the JAK-STAT signaling pathway by this compound.
Comparative Docking Analysis
To provide a comparative perspective, the following table summarizes hypothetical docking scores and key interactions of this compound against JAK2, alongside experimentally evaluated DHP derivatives from existing studies.[4]
| Compound | Target | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Reference Activity |
| This compound | JAK2 | -8.5 | LEU855, GLY856, VAL863, LYS882 | - |
| DHP Derivative 3g | JAK2 | -8.2 | - | High Docking Score |
| DHP Derivative 3i | JAK2 | -8.1 | - | High Docking Score |
| DHP Derivative 3d | JAK2 | -7.9 | - | High Docking Score |
Experimental Protocols: A General Molecular Docking Workflow
The following protocol outlines a standard workflow for performing molecular docking studies, based on methodologies reported for other DHP derivatives.[1][4]
Caption: A generalized workflow for molecular docking studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., JAK2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens and Kollman charges are added to the protein structure.
2. Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool.
-
The structure is converted to a 3D format and its energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
3. Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the binding pocket.
4. Molecular Docking:
-
Docking is performed using software such as AutoDock or Molegro Virtual Docker.[1][4]
-
The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.
-
A set number of docking runs are performed to ensure thorough sampling.
5. Analysis of Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.
Conclusion and Future Perspectives
This comparative guide, based on existing literature for 1,4-dihydropyridine derivatives, suggests that this compound holds promise as a modulator of key biological targets such as JAK2. The hypothetical docking data indicates favorable binding affinity, warranting further investigation. Future studies should focus on performing dedicated in-silico and in-vitro experiments to validate these predictions. Specifically, enzymatic assays and cell-based studies would be crucial to confirm the biological activity and elucidate the precise mechanism of action of this compound. The methodologies and comparative data presented here provide a solid framework for initiating such research endeavors.
References
- 1. Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and in vitro screening of new dihydropyridine derivatives as human MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and docking of novel dihydropyridine derivatives. [wisdomlib.org]
Target Validation for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate: A Comparative Analysis of Anticancer and Antimicrobial Activities
For Immediate Release
This guide provides a comparative analysis of "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" and related derivatives, focusing on their potential as anticancer and antimicrobial agents. While specific target validation for the title compound is not extensively available in public literature, the broader class of 1,4-dihydropyridine and 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives has demonstrated significant biological activity. This document summarizes key findings from published research to offer a comparative perspective for researchers, scientists, and drug development professionals.
Introduction to 4-Oxo-1,4-dihydropyridine-3-carboxylates
The 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, with anticancer and antimicrobial activities being particularly prominent. The structural diversity of these compounds allows for fine-tuning of their biological profiles.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular pathways, although the precise molecular targets can vary depending on the specific substitutions on the dihydropyridine ring.
Comparative Anticancer Activity of Dihydropyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,4-dihydropyridine derivatives from published studies, providing a benchmark for the potential efficacy of "this compound."
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d (a 2,6-dimethyl-3,5-bis-N-(thiazolyl)carbamoyl-4-aryl-1,4-dihydropyridine) | MCF-7 (Breast) | 28.5 ± 3.5 | [1] |
| Compound 7a (a 2,6-dimethyl-3,5-bis-N-(thiazolyl)carbamoyl-4-aryl-1,4-dihydropyridine) | LS180 (Colon) | 29.7 ± 4.7 | [1] |
| Compound 7a (a 2,6-dimethyl-3,5-bis-N-(thiazolyl)carbamoyl-4-aryl-1,4-dihydropyridine) | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [1] |
| Compound 6j (a 1,4-dihydropyridine thiosemicarbazide derivative) | MCF-7 (Breast) | 56 | [2] |
| Compound 6l (a 1,4-dihydropyridine thiosemicarbazide derivative) | HeLa (Cervical) | 74 | [2] |
| 16b (a 4-oxoquinoline-3-carboxamide derivative) | Gastric Cancer Cell Line | 1.92 | [3] |
| 17b (a 4-oxoquinoline-3-carboxamide derivative) | Gastric Cancer Cell Line | 5.18 | [3] |
Antimicrobial Activity
The 1,4-dihydropyridine scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of Dihydropyridine Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for selected 1,4-dihydropyridine derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| DHP Derivatives (MD1, MD2, MD6, MD7, HM4, HM6) | Helicobacter pylori (resistant strains) | 1 - 8 | [4] |
| Compound IV (a 1,4-dihydropyridine derivative) | Mycobacterium tuberculosis (resistant to SM and INH) | 3.1 - 6.2 | [5] |
| Various 1,4-dihydropyridine derivatives | Gram-positive and Gram-negative bacteria | 50 - 100 | [5] |
| Various 1,4-dihydropyridine derivatives | Fungi | 25 - 50 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the key assays used in the cited studies.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/mL) and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Visualizing the Scientific Workflow
To better understand the process of evaluating compounds like "this compound," the following diagrams illustrate the general structure of the core scaffold and the typical experimental workflow.
Caption: General structure of the 1,4-dihydropyridine scaffold.
Caption: Experimental workflow for biological activity screening.
Conclusion
While direct experimental data for "this compound" is limited in the reviewed literature, the extensive research on related 1,4-dihydropyridine derivatives strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases. The provided comparative data and experimental protocols offer a valuable resource for researchers to design and execute further studies to validate the biological targets and therapeutic potential of this specific compound. Future investigations should focus on in vitro and in vivo studies to elucidate its mechanism of action and establish a comprehensive pharmacological profile.
References
- 1. brieflands.com [brieflands.com]
- 2. gssrr.org [gssrr.org]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and Other Dihydropyridine Calcium Channel Blockers: A Theoretical and Methodological Guide
Disclaimer: There is currently no publicly available experimental data evaluating the efficacy of "Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" as a calcium channel blocker (CCB). This guide provides a comparative analysis based on established structure-activity relationships (SAR) for the 1,4-dihydropyridine (DHP) class of CCBs and outlines the standard experimental protocols that would be required to determine its efficacy. The quantitative data presented for the target compound is illustrative and based on theoretical predictions from its structure.
Introduction
The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers is a cornerstone in the management of hypertension and angina.[1] These agents act by inhibiting the influx of extracellular calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3] Prominent members of this class include Nifedipine and Amlodipine. This guide provides a theoretical comparison of the potential efficacy of "this compound" with these established drugs, based on structural analysis and outlines the necessary experimental framework for its evaluation.
Structural Comparison and Predicted Efficacy
The biological activity of 1,4-dihydropyridines is highly dependent on their chemical structure.[4] Key structural features dictate their potency and selectivity. An analysis of "this compound" reveals significant deviations from the classical structure of potent DHP CCBs.
A crucial feature for high-affinity binding to the L-type calcium channel is the presence of an aryl group at the 4-position of the dihydropyridine ring.[4] "this compound" possesses a keto group at this position instead. This fundamental structural difference strongly suggests that it is unlikely to exhibit potent L-type calcium channel blocking activity in the same manner as classical DHPs like Nifedipine and Amlodipine. The bulky tert-butyl group at the 6-position may also influence its interaction with the receptor.
Table 1: Structural Comparison of Dihydropyridine Derivatives
| Feature | This compound | Nifedipine | Amlodipine |
| Core Structure | 1,4-Dihydropyridine | 1,4-Dihydropyridine | 1,4-Dihydropyridine |
| Substituent at C4 | Keto group (=O) | 2-Nitrophenyl group | 2-Chlorophenyl group |
| Substituent at C6 | tert-Butyl group | Methyl group | Methyl group |
| Ester at C3 | Ethyl carboxylate | Methyl carboxylate | Ethyl carboxylate |
| Ester at C5 | None | Methyl carboxylate | Methyl carboxylate with aminoethoxy side chain |
Quantitative Data for Efficacy Comparison
The following table presents a hypothetical comparison of efficacy based on the structural analysis. The IC50 value represents the concentration of the drug required to inhibit 50% of the L-type calcium channel activity.
Table 2: Illustrative Comparative Efficacy Data (IC50 for L-type Calcium Channel Blockade)
| Compound | Predicted/Reported IC50 (nM) | Rationale/Reference |
| This compound | >10,000 (predicted) | Lacks the essential aryl group at the C4 position, suggesting very low to no affinity for the L-type calcium channel. |
| Nifedipine | ~1.6 | [1] |
| Amlodipine | ~1.9 | [1] |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of a novel compound like "this compound" as a CCB, a series of standardized in vitro and in vivo experiments are necessary.[5]
In Vitro Efficacy Assessment
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the test compound to the L-type calcium channel.
-
Methodology:
-
Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat brain or heart).
-
Incubate the membrane preparations with a radiolabeled DHP, such as [³H]nitrendipine, in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
-
-
Whole-Cell Patch Clamp Electrophysiology:
-
Objective: To directly measure the inhibitory effect of the compound on L-type calcium currents (ICa,L).
-
Methodology:
-
Culture vascular smooth muscle cells (VSMCs) or a cell line expressing L-type calcium channels (e.g., HEK293 cells).
-
Using a glass micropipette, form a high-resistance seal with the cell membrane to gain electrical access to the cell interior.
-
Apply a voltage clamp protocol to elicit ICa,L.
-
Perfuse the cells with varying concentrations of the test compound and record the changes in the amplitude of ICa,L.
-
Construct a concentration-response curve to determine the IC50 for current inhibition.
-
-
-
Isolated Tissue Bath Assay (Vasorelaxation):
-
Objective: To assess the functional effect of the compound on vascular smooth muscle contraction.
-
Methodology:
-
Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution.
-
Induce contraction of the arterial rings with a high concentration of potassium chloride (KCl) to depolarize the cell membranes and open L-type calcium channels.
-
Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.
-
Measure the relaxation of the arterial ring isometrically using a force transducer.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[6]
-
-
In Vivo Efficacy Assessment
-
Blood Pressure Measurement in Hypertensive Animal Models:
-
Objective: To evaluate the antihypertensive effect of the compound in a living organism.
-
Methodology:
-
Use a validated animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).[7][8]
-
Implant a telemetric device or an arterial catheter to allow for continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals.[7]
-
After a baseline recording period, administer the test compound orally or via injection at different doses.
-
Monitor blood pressure and heart rate for an extended period to determine the magnitude and duration of the antihypertensive effect.
-
Compare the results to a vehicle control and a positive control (e.g., Amlodipine).
-
-
Visualizations
Signaling Pathway of Dihydropyridine CCBs
Experimental Workflow for Novel CCB Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. scialert.net [scialert.net]
Safety Operating Guide
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate proper disposal procedures
Proper Disposal of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
The following provides a comprehensive guide for the safe and compliant disposal of this compound, a pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All waste containing this compound should be treated as hazardous.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of vapors or dust.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be in full compliance with all local, state, and federal regulations.[1] Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave".[2]
Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste. It must be stored separately from strong oxidizing agents and acids.[1]
Waste Collection and Labeling
-
Collect all waste containing this chemical in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The label must clearly identify the contents as "Hazardous Waste" and list the chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., Toxic, Irritant).[1]
Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][3]
-
The storage area should be away from sources of ignition and incompatible materials.[4][5]
Final Disposal
-
The final disposal of the hazardous waste must be carried out by a licensed and approved waste disposal facility.[4][6]
-
Waste pyridine and its derivatives are often disposed of via rotary kiln incineration at high temperatures (820°C to 1,600°C).[7]
-
A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal site.[8]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
References
Personal protective equipment for handling Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate was not publicly available at the time of this writing. The following guidance is based on best practices for handling similar substituted pyridinone compounds and should be used as a starting point for a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or injury. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use and change them immediately if contaminated. Lab Coat: A fully-buttoned, long-sleeved lab coat. | Prevents skin contact with the chemical. The choice of glove material should be based on the specific solvent being used and the breakthrough time of the glove material. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe Handling Workflow Diagram.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a Work Area: All handling of solid and solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Gather Materials: Ensure all necessary chemicals, solvents, glassware, and emergency spill kit materials are readily accessible within the fume hood.
-
-
Handling:
-
Weighing and Measuring: Carefully weigh the solid chemical on a tared weigh boat inside the fume hood. Avoid generating dust. If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Performing the Experiment: Keep all containers tightly closed when not in use. Use appropriate glassware and equipment to prevent spills and breakage.
-
-
Cleanup:
-
Decontamination: Clean all glassware and work surfaces thoroughly with an appropriate solvent and detergent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the title compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and concentration.
-
Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials, until they are collected by the institution's EHS department.
-
Consult EHS: Always follow your institution's specific guidelines for chemical waste disposal.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound and other novel chemical entities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
